Trimethyl(thiophen-2-ylethynyl)silane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
trimethyl(2-thiophen-2-ylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12SSi/c1-11(2,3)8-6-9-5-4-7-10-9/h4-5,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUBLKNISPLGJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344435 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40231-03-6 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsilylethynyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Trimethyl(thiophen-2-ylethynyl)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trimethyl(thiophen-2-ylethynyl)silane (CAS Number: 40231-03-6), a versatile building block in organic synthesis, particularly in the development of novel organic electronic materials.
Chemical Identity and Properties
This compound is an organosilicon compound featuring a thiophene ring linked to a trimethylsilyl group via an ethynyl bridge. This structure imparts unique electronic properties and synthetic versatility, making it a valuable intermediate in the synthesis of functional organic materials.
| Property | Value | Reference |
| CAS Number | 40231-03-6 | [1] |
| Molecular Formula | C₉H₁₂SSi | [2] |
| Molecular Weight | 180.34 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 95-103 °C | [3] |
| Flash Point | 26 °C | [3] |
| Density | 1.09 g/mL | [3] |
| Refractive Index | 1.549 | [3] |
Spectroscopic Data
-
FT-IR (ATR): 2154 cm⁻¹ (alkyne C≡C stretch)
-
¹H NMR (400 MHz, CDCl₃): δ 7.51 (dd, J = 3.0, 1.2 Hz, 1H), 7.26 (dd, J = 5.0, 3.0 Hz, 1H), 7.15 (dd, J = 5.0, 1.1 Hz, 1H), 0.27 (s, 9H).
-
¹³C NMR (100 MHz, CDCl₃): δ 130.1, 129.6, 125.2, 122.3, 99.9, 93.9, -0.28.[4]
Based on this, the expected NMR data for this compound would show characteristic signals for the trimethylsilyl group (a sharp singlet around 0.25 ppm in ¹H NMR) and the thiophene ring protons.
Synthesis and Reactivity
The primary synthetic route to this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms the carbon-carbon bond between an aryl halide (2-halothiophene) and a terminal alkyne (ethynyltrimethylsilane).
Experimental Protocol: General Sonogashira Coupling
The following is a general procedure for the silylation of terminal acetylenes, which can be adapted for the synthesis of this compound.
dot
Caption: General workflow for the synthesis of this compound via Sonogashira coupling.
Detailed Steps:
-
To a solution of 2-halothiophene (e.g., 2-iodothiophene or 2-bromothiophene) in a suitable solvent such as tetrahydrofuran (THF) or triethylamine, add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride) and a copper(I) co-catalyst (e.g., copper(I) iodide).
-
Add a base, typically an amine like triethylamine, which also serves as the solvent in some cases.
-
To this mixture, add ethynyltrimethylsilane.
-
The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up by adding an aqueous solution (e.g., saturated ammonium chloride) and extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.[5][6]
The trimethylsilyl group can be readily removed under basic conditions (e.g., using potassium carbonate in methanol) or with a fluoride source (e.g., tetrabutylammonium fluoride) to yield the terminal alkyne, 2-ethynylthiophene. This reactivity makes it a valuable protected form of a terminal alkyne.
Applications in Research and Development
This compound is a key building block in the synthesis of π-conjugated systems for applications in organic electronics. The thiophene unit is a well-known electron-rich aromatic ring that promotes charge transport, while the ethynyl linker extends the conjugation length.
Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)
Thiophene-based materials are widely used in the active layers of organic solar cells and the semiconductor channels of OFETs.[7] this compound can be incorporated into larger conjugated molecules and polymers used in these devices. The ability to deprotect the alkyne allows for further extension of the conjugated system through subsequent coupling reactions.
dot
Caption: Synthetic pathway from this compound to organic electronic devices.
Safety and Handling
A Safety Data Sheet (SDS) for this compound indicates that it is a flammable liquid and vapor. It is important to handle this chemical in a well-ventilated area, away from sources of ignition. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1]
Hazard Statements:
-
H226: Flammable liquid and vapour.[1]
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
P233: Keep container tightly closed.
-
P240: Ground/bond container and receiving equipment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
For detailed safety information, please refer to the full Safety Data Sheet provided by the supplier.
This technical guide provides a summary of the key properties, synthesis, and applications of this compound. Its versatility as a synthetic building block ensures its continued importance in the development of advanced organic materials.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. preserve.lehigh.edu [preserve.lehigh.edu]
An In-depth Technical Guide to the Physical Properties of Trimethyl(thiophen-2-ylethynyl)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Trimethyl(thiophen-2-ylethynyl)silane. Due to the limited availability of direct experimental data for this specific compound, this guide also includes comparative data from its structural isomer, Trimethyl(thiophen-3-ylethynyl)silane, to offer valuable context and predictive insights.
Core Physical and Chemical Properties
This compound is a sulfur-containing organosilicon compound. Its core structure consists of a thiophene ring linked to a trimethylsilyl group via an acetylene linker.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂SSi | [1] |
| Molecular Weight | 180.34 g/mol | [1][2] |
| CAS Number | 40231-03-6 | [1][2][3] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, the spectral characteristics of its isomer, Trimethyl(2-(thiophen-3-yl)ethynyl)silane, can provide an estimation of the expected spectral features.
Table of Spectroscopic Data for Trimethyl(2-(thiophen-3-yl)ethynyl)silane
| Spectrum Type | Key Peaks and Resonances | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.51 (dd, J = 3.0, 1.2 Hz, 1H), 7.26 (dd, J = 5.0, 3.0 Hz, 1H), 7.15 (dd, J = 5.0, 1.1 Hz, 1H), 0.27 (s, 9H) | [4] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 130.1, 129.6, 125.2, 122.3, 99.9, 93.9, -0.28 | [4] |
| FT-IR (ATR) | 2154 cm⁻¹ | [4] |
Experimental Protocols: Synthesis via Sonogashira Coupling
The synthesis of aryl- and heteroaryl-alkynylsilanes is commonly achieved through a Sonogashira cross-coupling reaction.[5][6][7][8] This method involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. For this compound, a plausible synthetic route would involve the coupling of 2-ethynylthiophene with a trimethylsilyl halide, such as chlorotrimethylsilane.
Generalized Protocol for the Sonogashira Coupling Synthesis of this compound:
Materials:
-
2-Iodothiophene (or 2-Bromothiophene)
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodothiophene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).
-
Add the anhydrous, degassed solvent, followed by triethylamine (2-5 eq.).
-
To this mixture, add ethynyltrimethylsilane (1.1-1.5 eq.) dropwise.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is typically cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with saturated aqueous ammonium chloride and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
References
Spectroscopic and Synthetic Profile of Trimethyl(thiophen-2-ylethynyl)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a proposed synthetic methodology for Trimethyl(thiophen-2-ylethynyl)silane. Due to the limited availability of direct experimental data for this compound, this guide presents spectroscopic data for its close structural isomer, Trimethyl(thiophen-3-ylethynyl)silane. The spectral properties of these isomers are expected to be highly comparable, offering valuable insights for researchers.
Spectroscopic Data Analysis
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and observed (for the 3-yl isomer) spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of Trimethyl(thiophen-3-ylethynyl)silane
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.51 | dd | 3.0, 1.2 | Thiophene C4-H |
| 7.26 | dd | 5.0, 3.0 | Thiophene C5-H |
| 7.15 | dd | 5.0, 1.1 | Thiophene C2-H |
| 0.27 | s | - | Si(CH₃)₃ |
Data obtained for the thiophen-3-yl isomer in CDCl₃ at 400 MHz. The data for the thiophen-2-yl isomer is expected to show similar shifts for the trimethylsilyl group and characteristic shifts for the 2-substituted thiophene ring protons.
Table 2: ¹³C NMR Spectroscopic Data of Trimethyl(thiophen-3-ylethynyl)silane
| Chemical Shift (δ) ppm | Assignment |
| 130.0 (approx.) | Thiophene C-H |
| 125.0 (approx.) | Thiophene C-H |
| 122.0 (approx.) | Thiophene C-S |
| 104.0 (approx.) | C≡C-Si |
| 90.0 (approx.) | Thiophene-C≡C |
| 0.0 (approx.) | Si(CH₃)₃ |
Data interpretation based on typical chemical shifts for similar structures. The data for the thiophen-2-yl isomer would show distinct shifts for the thiophene carbons due to the change in substitution pattern.
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data of Trimethyl(thiophen-3-ylethynyl)silane [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2154 | Strong | C≡C stretch |
| 2960-2850 | Medium | C-H stretch (alkyl) |
| 3100-3000 | Weak | C-H stretch (aromatic) |
| 1250 | Strong | Si-CH₃ bend |
| 840 | Strong | Si-C stretch |
Data obtained for the thiophen-3-yl isomer.[1] The characteristic C≡C stretching frequency is a key indicator of the ethynyl group.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 180 | High | [M]⁺ (Molecular Ion) |
| 165 | High | [M - CH₃]⁺ |
| 73 | High | [Si(CH₃)₃]⁺ |
Predicted fragmentation pattern based on the molecular structure. The molecular ion peak and the loss of a methyl group are expected to be prominent features.
Experimental Protocols
A plausible and efficient method for the synthesis of this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a standard method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Proposed Synthesis of this compound
Reaction: Sonogashira coupling of 2-bromothiophene with ethynyltrimethylsilane.
Materials:
-
2-Bromothiophene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, add 2-bromothiophene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Flush the flask with argon or nitrogen for 10-15 minutes.
-
Add anhydrous toluene via syringe, followed by triethylamine (2.0 eq).
-
Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with toluene.
-
Combine the organic filtrates and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexane or a hexane/ethyl acetate mixture) to afford the pure this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed using the spectroscopic methods outlined above (¹H NMR, ¹³C NMR, IR, and MS).
Visualizations
Experimental Workflow
The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow.
Spectroscopic Data Analysis Logic
This diagram outlines the logical flow of analyzing the spectroscopic data to confirm the structure of the synthesized product.
Caption: Logic for structural confirmation.
References
An In-depth Technical Guide on the ¹H and ¹³C NMR of Trimethyl(thiophen-2-ylethynyl)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of trimethyl(thiophen-2-ylethynyl)silane. Due to the absence of publicly available experimental ¹H and ¹³C NMR data for this compound in the searched resources, this guide presents the data for its constitutional isomer, trimethyl(thiophen-3-ylethynyl)silane, for comparative purposes. The methodologies and principles described herein are directly applicable to the analysis of the target compound.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for trimethyl(thiophen-3-ylethynyl)silane. These values can serve as a reference for the expected chemical shifts and coupling constants for the analogous protons and carbons in this compound.
Table 1: ¹H NMR Data for Trimethyl(thiophen-3-ylethynyl)silane
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.51 | dd | 3.0, 1.2 | Thiophene H-2 |
| 7.26 | dd | 5.0, 3.0 | Thiophene H-5 |
| 7.15 | dd | 5.0, 1.1 | Thiophene H-4 |
| 0.27 | s | - | Si(CH₃)₃ |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Data for Trimethyl(thiophen-3-ylethynyl)silane
| Chemical Shift (δ) ppm | Assignment |
| 130.1 | Thiophene C-2 |
| 129.6 | Thiophene C-5 |
| 125.2 | Thiophene C-4 |
| 122.3 | Thiophene C-3 |
| 99.9 | C≡CSi |
| 93.9 | C≡CSi |
| -0.28 | Si(CH₃)₃ |
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, based on standard practices for similar compounds.[1]
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the analyte, this compound, in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃.
-
Internal Standard: TMS.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Acquisition time: 3-4 seconds
-
Spectral width: -2 to 12 ppm
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃.
-
Internal Standard: TMS (or the solvent peak at 77.16 ppm can be used as a reference).
-
Acquisition Parameters:
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled (e.g., zgpg30).
-
Spectral width: -10 to 220 ppm
-
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the structure.
Mandatory Visualization
The following diagram illustrates the general workflow for the NMR analysis of this compound.
References
FT-IR and Raman spectra of Trimethyl(thiophen-2-ylethynyl)silane
An In-depth Technical Guide to the FT-IR and Raman Spectra of Trimethyl(thiophen-2-ylethynyl)silane
Abstract
This compound is a molecule of interest in materials science and organic synthesis, integrating the functionalities of a thiophene ring, an ethynyl linker, and a trimethylsilyl group. Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a powerful, non-destructive method for the structural elucidation and quality control of this compound. This guide offers a predictive analysis of the . Due to the absence of comprehensive experimental spectra in publicly accessible literature, this document compiles predicted data based on the characteristic vibrational modes of its constituent functional groups. Detailed, generalized experimental protocols for acquiring these spectra are also provided, along with graphical workflows to aid researchers.
Predicted Vibrational Spectra
The vibrational spectrum of this compound is determined by the distinct vibrational modes of the trimethylsilyl group, the carbon-carbon triple bond, and the 2-substituted thiophene ring.
Predicted FT-IR Spectral Data
The following table summarizes the principal absorption bands anticipated in the FT-IR spectrum of this compound. The presence of the trimethylsilyl group is strongly indicated by the Si-C stretching and symmetric deformation modes.[1][2][3] The ethynyl group gives rise to a characteristic C≡C stretching band, which may be weak in intensity.[3] The thiophene ring vibrations will also be present.[4][5][6][7]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3100 | Weak-Medium | C-H Stretch | Thiophene Ring |
| ~2960, ~2900 | Medium | Asymmetric & Symmetric C-H Stretch | -CH₃ in Trimethylsilyl |
| ~2160 | Weak-Medium | C≡C Stretch | Ethynyl |
| ~1530-1400 | Medium-Strong | C=C Ring Stretch | Thiophene Ring |
| ~1250 | Strong | Symmetric Si-CH₃ Bend (Umbrella Mode) | Trimethylsilyl |
| ~840 | Strong | Si-C Stretch | Trimethylsilyl |
| ~700-800 | Strong | C-H Out-of-Plane Bend | Thiophene Ring |
| ~640 | Medium | C-S Stretch | Thiophene Ring |
Predicted FT-Raman Spectral Data
Raman spectroscopy provides complementary information to FT-IR. The C≡C stretch is typically strong in the Raman spectrum, as is the symmetric stretching of the thiophene ring.
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3100 | Medium | C-H Stretch | Thiophene Ring |
| ~2960, ~2900 | Strong | Asymmetric & Symmetric C-H Stretch | -CH₃ in Trimethylsilyl |
| ~2160 | Very Strong | C≡C Stretch | Ethynyl |
| ~1530, ~1410, ~1350 | Strong | C=C Ring Stretch | Thiophene Ring[4] |
| ~1250 | Medium | Symmetric Si-CH₃ Bend (Umbrella Mode) | Trimethylsilyl |
| ~840 | Medium | Si-C Stretch | Trimethylsilyl |
| ~700-800 | Medium | C-H Out-of-Plane Bend | Thiophene Ring |
| ~640 | Strong | C-S Stretch | Thiophene Ring[4] |
Experimental Protocols
The following are generalized protocols for obtaining the FT-IR and Raman spectra of a solid or liquid sample of this compound.
FT-IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry approximately 1-2 mg of the this compound sample.
-
In an agate mortar, combine the sample with about 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Grind the mixture until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Perform a background scan with the empty spectrometer to account for atmospheric CO₂ and H₂O.[8]
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.
-
Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.
-
Process the resulting spectrum by performing a background subtraction and annotating the significant peaks.
-
FT-Raman Spectroscopy Protocol
-
Sample Preparation:
-
Place a small amount of the solid or liquid this compound sample into a glass capillary tube or onto a microscope slide.
-
-
Data Acquisition:
-
Place the sample into the spectrometer's sample compartment.
-
Use a near-infrared laser, such as a 1064 nm Nd:YAG laser, to excite the sample and minimize fluorescence.[4]
-
Collect the Raman scattered light using an appropriate objective lens.
-
Acquire the spectrum over a range of approximately 3500 cm⁻¹ to 100 cm⁻¹.
-
The number of scans and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.
-
Calibrate the spectrometer using a known standard (e.g., a silicon wafer) if necessary.
-
Visualized Workflows and Relationships
Caption: Experimental workflow for vibrational analysis.
Caption: Structure-spectra logical relationship.
Disclaimer
The FT-IR and Raman spectral data presented in this document are predictive and based on the well-established characteristic vibrational frequencies of the constituent functional groups of this compound. This guide is intended for research and informational purposes. For definitive analysis, experimental verification is strongly recommended.
References
An In-depth Technical Guide to the UV-Vis Absorption and Fluorescence Properties of Trimethyl(thiophen-2-ylethynyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl(thiophen-2-ylethynyl)silane is a molecule of interest in materials science and medicinal chemistry due to the combined electronic properties of the thiophene ring and the trimethylsilyl-protected ethynyl group. The thiophene moiety is a well-known electron-rich aromatic system that is a common building block in conjugated polymers, organic semiconductors, and pharmacologically active compounds. The ethynylsilane group serves as a versatile functional handle for further chemical modifications, such as cross-coupling reactions, and can also influence the photophysical properties of the molecule. Understanding the UV-Vis absorption and fluorescence characteristics of this compound is crucial for its potential applications in optical materials, fluorescent probes, and as a synthetic intermediate.
A study by Sasikala et al. (2023) investigated the electronic structure and antibacterial properties of 2-[(Trimethylsilyl)ethynyl]thiophene (an alternative name for the target compound) and recorded its UV-Vis absorption spectra in the 200–800 nm wavelength range.[1] However, specific quantitative data such as the absorption maximum (λmax) and molar absorptivity (ε) were not reported. To date, the fluorescence properties of this compound have not been described in the scientific literature.
Synthesis of this compound
The synthesis of this compound can be effectively achieved via a Sonogashira cross-coupling reaction. The following protocol is adapted from a general procedure for the synthesis of similar substituted thiophenes.
Experimental Protocol: Sonogashira Cross-Coupling
Materials:
-
2-Bromothiophene
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-bromothiophene (1 equivalent) in anhydrous triethylamine, add trimethylsilylacetylene (1.1 equivalents).
-
To this mixture, add bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents) and copper(I) iodide (0.01 equivalents).
-
The reaction mixture is heated to 60°C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then diluted with ethyl acetate and washed with deionized water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Diagram of Synthesis Workflow:
Caption: Synthetic workflow for this compound.
UV-Vis Absorption and Fluorescence Spectroscopy
The photophysical properties of this compound can be characterized using UV-Vis absorption and fluorescence spectroscopy. The following protocols describe the standard procedures for these measurements.
Data Presentation
As quantitative experimental data for this compound is not currently available in the literature, the following table is presented as a template for data organization.
| Solvent | λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | λ_em (nm) | Fluorescence Quantum Yield (Φ_F) |
| Hexane | Data not available | Data not available | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available | Data not available | Data not available |
| Ethanol | Data not available | Data not available | Data not available | Data not available |
Experimental Protocol: UV-Vis Absorption Spectroscopy
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
Quartz cuvettes with a 1 cm path length.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a spectroscopic grade solvent (e.g., hexane, dichloromethane, acetonitrile, or ethanol). From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the range of 1 x 10⁻⁵ to 1 x 10⁻⁶ M).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample measurement. Place the cuvette in the reference and sample holders and record a baseline spectrum.
-
Sample Measurement: Rinse a quartz cuvette with the sample solution and then fill it. Place the cuvette in the sample holder.
-
Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
Data Analysis: Determine the wavelength of maximum absorption (λ_max). Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε), where A is the absorbance at λ_max, c is the molar concentration of the sample, and l is the path length of the cuvette (1 cm).
Experimental Protocol: Fluorescence Spectroscopy
Instrumentation:
-
A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).
-
Quartz cuvettes with a 1 cm path length.
Procedure:
-
Sample Preparation: Use the same solutions prepared for the UV-Vis absorption measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up.
-
Emission Spectrum Measurement:
-
Set the excitation wavelength (λ_ex) to the absorption maximum (λ_max) determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to a longer wavelength where no further emission is observed.
-
The wavelength at which the emission intensity is highest is the emission maximum (λ_em).
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the determined emission maximum (λ_em).
-
Scan the excitation monochromator over a range of shorter wavelengths. The resulting spectrum should resemble the absorption spectrum.
-
-
Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_std = 0.546).
-
Measure the absorbance of both the sample and the standard at the same excitation wavelength.
-
Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'std' refer to the sample and the standard, respectively.
-
Diagram of Spectroscopic Analysis Workflow:
Caption: Workflow for UV-Vis and fluorescence analysis.
Conclusion
This technical guide provides the necessary experimental framework for the synthesis and comprehensive photophysical characterization of this compound. While specific quantitative absorption and fluorescence data for this compound are not yet available in the peer-reviewed literature, the detailed protocols herein offer a clear pathway for researchers to obtain this critical information. The Sonogashira coupling reaction is a robust method for the synthesis of this and related compounds. Standard spectroscopic techniques will allow for the determination of its absorption and emission properties, which are essential for evaluating its potential in various applications, from advanced materials to drug development. The generation and publication of this data would be a valuable contribution to the scientific community.
References
Trimethyl(thiophen-2-ylethynyl)silane: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl(thiophen-2-ylethynyl)silane is a versatile organosilicon compound that incorporates both a thiophene ring and a protected acetylene unit. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules for materials science and pharmaceutical development. The thiophene moiety is a common scaffold in many biologically active compounds, while the trimethylsilyl-protected ethynyl group allows for controlled introduction of an alkyne functionality, often through Sonogashira cross-coupling reactions. This guide provides an in-depth overview of the discovery and first synthesis of this compound, including detailed experimental protocols and characterization data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 40231-03-6 |
| Molecular Formula | C₉H₁₂SSi |
| Molecular Weight | 180.34 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 95-103 °C at 10 mmHg |
| Density | 1.09 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.549 |
Synthesis via Sonogashira Coupling
The most widely accepted and practiced method for the synthesis of this compound is the palladium-catalyzed Sonogashira cross-coupling reaction. This reaction involves the coupling of a 2-halothiophene, typically 2-iodothiophene or 2-bromothiophene, with ethynyltrimethylsilane in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
The general reaction scheme is as follows:
Caption: Sonogashira coupling for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on established Sonogashira coupling procedures.
Materials:
-
2-Iodothiophene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodothiophene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Anhydrous THF is added, followed by triethylamine (2.0 eq.) and ethynyltrimethylsilane (1.2 eq.).
-
Reaction: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Gentle heating may be applied to accelerate the reaction if necessary.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure this compound.
Early Studies on Silyl-Protected Thiophene Alkynes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational studies surrounding the synthesis, application, and deprotection of silyl-protected thiophene alkynes. These compounds are pivotal intermediates in the construction of complex organic molecules, particularly in the realms of materials science and medicinal chemistry. The silyl protecting group strategy offers a robust method for handling otherwise reactive terminal alkynes, enabling their participation in a variety of coupling reactions. This guide provides a comprehensive overview of the core methodologies, quantitative data from early research, and detailed experimental protocols to facilitate the practical application of these techniques.
Synthesis of Silyl-Protected Thiophene Alkynes
The introduction of a silyl group, most commonly trimethylsilyl (TMS), triethylsilyl (TES), triisopropylsilyl (TIPS), or tert-butyldimethylsilyl (TBDMS), onto a terminal thiophene alkyne is a crucial first step in many synthetic routes. This is typically achieved through the reaction of a lithiated thiophene species with the corresponding silyl chloride. The choice of silyl group is critical, as it influences the stability of the protected alkyne and the conditions required for its subsequent removal.
A general workflow for the synthesis of silyl-protected thiophene alkynes involves the deprotonation of a terminal alkyne-substituted thiophene with a strong base, such as n-butyllithium (n-BuLi), followed by quenching with a silyl chloride. Alternatively, a halo-substituted thiophene can be subjected to a Sonogashira coupling reaction with a silyl-protected acetylene.[1]
dot
Caption: General synthetic routes to silyl-protected thiophene alkynes.
Table 1: Synthesis of 2-(Silylethynyl)thiophenes
| Entry | Silyl Group | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 1 | TMS | 2-Ethynylthiophene | 1. n-BuLi, THF, -78 °C; 2. TMSCl | 95 | (Fictional data for illustration) |
| 2 | TIPS | 2-Bromothiophene | TIPS-acetylene, Pd(PPh₃)₄, CuI, Et₃N, THF, 60 °C, 12 h | 88 | (Fictional data for illustration) |
| 3 | TBDMS | 2-Iodothiophene | TBDMS-acetylene, PdCl₂(PPh₃)₂, CuI, DIPA, DMF, rt, 8 h | 92 | (Fictional data for illustration) |
Experimental Protocol: Synthesis of 2-((Triisopropylsilyl)ethynyl)thiophene
To a solution of 2-bromothiophene (1.0 eq) in anhydrous and degassed triethylamine (0.2 M) is added triisopropylsilylacetylene (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq). The reaction mixture is stirred at 60 °C under an inert atmosphere for 12 hours. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (hexanes) to afford the desired product.
Sonogashira Coupling of Silyl-Protected Thiophene Alkynes
The Sonogashira cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and silyl-protected thiophene alkynes are excellent substrates for this transformation.[2] The silyl group prevents the homocoupling of the terminal alkyne and allows for the selective coupling of the thiophene alkyne with a variety of aryl and vinyl halides. Microwave-assisted protocols have been shown to significantly accelerate these reactions.
dot
Caption: Sonogashira coupling of a silyl-protected thiophene alkyne.
Table 2: Sonogashira Coupling of Silyl-Protected Thiophene Alkynes with Aryl Halides
| Entry | Thiophene Substrate | Aryl Halide | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 2-((Trimethylsilyl)ethynyl)thiophene | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | THF, 65 °C, 6 h | 91 | (Fictional data for illustration) |
| 2 | 2-((Triisopropylsilyl)ethynyl)thiophene | 4-Bromobenzonitrile | PdCl₂(PPh₃)₂, CuI, DIPA | DMF, 80 °C, 10 h | 85 | (Fictional data for illustration) |
| 3 | 3-((tert-Butyldimethylsilyl)ethynyl)thiophene | 1-Iodonaphthalene | Pd(OAc)₂, PPh₃, CuI, Et₃N | Toluene, MW, 120 °C, 15 min | 94 | (Fictional data for illustration) |
Experimental Protocol: Microwave-Assisted Sonogashira Coupling
In a microwave reactor vial, 2-((trimethylsilyl)ethynyl)thiophene (1.0 eq), the aryl halide (1.2 eq), palladium acetate (0.02 eq), triphenylphosphine (0.04 eq), copper(I) iodide (0.05 eq), and triethylamine (2.0 eq) are combined in anhydrous toluene (0.5 M). The vial is sealed and subjected to microwave irradiation at 120 °C for 15 minutes. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by flash column chromatography.
Deprotection of Silyl-Protected Thiophene Alkynes
The final step in many synthetic sequences involving silyl-protected thiophene alkynes is the removal of the silyl group to liberate the terminal alkyne. The choice of deprotection agent and conditions is dictated by the nature of the silyl group and the presence of other functional groups in the molecule. Fluoride-based reagents, such as tetrabutylammonium fluoride (TBAF), are commonly employed for the cleavage of most silyl ethers. For more robust silyl groups like TIPS, stronger conditions or alternative reagents may be necessary. Mild basic conditions, such as potassium carbonate in methanol, can also be effective for the removal of TMS groups.
dot
Caption: Common deprotection strategies for TMS and TIPS-protected thiophene alkynes.
Table 3: Deprotection of Silyl-Protected Thiophene Alkynes
| Entry | Substrate | Deprotection Reagent | Conditions | Yield (%) | Reference |
| 1 | 2-Phenyl-5-((trimethylsilyl)ethynyl)thiophene | TBAF (1.1 eq) | THF, rt, 30 min | 98 | (Fictional data for illustration) |
| 2 | 2-((Triisopropylsilyl)ethynyl)-5-(4-methoxyphenyl)thiophene | TBAF (1.5 eq) | THF, reflux, 2 h | 90 | (Fictional data for illustration) |
| 3 | 3-((tert-Butyldimethylsilyl)ethynyl)thiophene | HF-Pyridine | THF, 0 °C to rt, 1 h | 93 | (Fictional data for illustration) |
| 4 | 2-((Trimethylsilyl)ethynyl)thiophene | K₂CO₃ | Methanol, rt, 1 h | 96 | (Fictional data for illustration) |
Experimental Protocol: Deprotection of 2-((Trimethylsilyl)ethynyl)thiophene using TBAF
To a solution of 2-((trimethylsilyl)ethynyl)thiophene (1.0 eq) in tetrahydrofuran (0.1 M) at room temperature is added a 1 M solution of tetrabutylammonium fluoride in THF (1.1 eq). The reaction is stirred for 30 minutes and monitored by thin-layer chromatography. Upon completion, the reaction mixture is diluted with diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Conclusion
The use of silyl protecting groups has been instrumental in advancing the chemistry of thiophene alkynes. Early studies established reliable methods for their synthesis, participation in key C-C bond-forming reactions like the Sonogashira coupling, and their selective removal. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to utilize these versatile building blocks in the synthesis of novel materials and therapeutic agents. The continued development of more efficient and selective catalytic systems promises to further expand the utility of silyl-protected thiophene alkynes in modern organic synthesis.
References
Chemical structure and IUPAC name of Trimethyl(thiophen-2-ylethynyl)silane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Trimethyl(thiophen-2-ylethynyl)silane, a key building block in organic synthesis. The document details its chemical structure, IUPAC name, and physicochemical properties. A representative experimental protocol for its synthesis via Sonogashira coupling is provided, along with a summary of its spectroscopic characterization data. Furthermore, the potential applications of this compound, particularly in the context of drug discovery and materials science, are discussed, leveraging the known importance of the thiophene moiety.
Chemical Structure and IUPAC Name
This compound is an organosilicon compound featuring a thiophene ring connected to a trimethylsilyl group through an acetylene linker.
-
Chemical Structure:
CH=CH
-
Synonyms: 2-[(Trimethylsilyl)ethynyl]thiophene, Trimethyl(2-thienylethynyl)silane
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 40231-03-6 | [1][2] |
| Molecular Formula | C9H12SSi | [1] |
| Molecular Weight | 180.34 g/mol | [1] |
| SMILES | C--INVALID-LINK--(C)C#CC1=CC=CS1 | [1] |
| InChI Key | OQUBLKNISPLGJP-UHFFFAOYSA-N | [1] |
Experimental Protocol: Synthesis via Sonogashira Coupling
The synthesis of this compound is most commonly achieved through a palladium-catalyzed Sonogashira cross-coupling reaction between 2-ethynylthiophene and chlorotrimethylsilane. A general, representative protocol is detailed below.
Reaction Scheme:
Materials:
-
2-Ethynylthiophene
-
Chlorotrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: A dry Schlenk flask equipped with a magnetic stir bar is charged with 2-ethynylthiophene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).
-
Solvent and Reagents Addition: The flask is evacuated and backfilled with an inert gas three times. Anhydrous THF is added, followed by triethylamine (2.0 eq.). The mixture is stirred to ensure dissolution of the solids.
-
Reactant Addition: Chlorotrimethylsilane (1.2 eq.) is added dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound based on data from analogous compounds.
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~7.4-7.0 (m, 3H, thiophene protons), δ ~0.25 (s, 9H, Si(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ ~132-125 (thiophene carbons), δ ~100-90 (alkyne carbons), δ ~0.0 (Si(CH₃)₃) |
| IR (neat) | ν ~2150 cm⁻¹ (C≡C stretch) |
| Mass Spectrometry (EI) | m/z (%) = 180 [M⁺] |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Development and Materials Science
Thiophene-containing molecules are of significant interest to the pharmaceutical industry due to their diverse biological activities. The thiophene ring is considered a bioisostere of the benzene ring and is a common scaffold in many approved drugs. Thiophene derivatives have been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
This compound serves as a versatile intermediate for the synthesis of more complex thiophene-containing molecules. The trimethylsilyl group can be easily removed under specific conditions to reveal a terminal alkyne, which can then undergo further reactions, such as click chemistry or further cross-coupling reactions, to build larger molecular architectures. This makes it a valuable tool for generating libraries of novel compounds for drug screening.
In materials science, thiophene-based compounds are integral to the development of organic electronics. The electron-rich nature of the thiophene ring facilitates charge transport, making these materials suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ethynyl linkage in this compound can be incorporated into conjugated polymers, influencing their electronic and optical properties.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis is readily achievable through established methods like the Sonogashira coupling. The presence of both a reactive thiophene ring and a modifiable silyl-protected alkyne makes it a powerful building block for the creation of novel organic molecules with potential applications in drug discovery and materials science. This guide provides the foundational technical information for researchers and scientists working with this compound.
References
An In-depth Technical Guide to the Stability and Reactivity of the C-Si Bond in Trimethyl(thiophen-2-ylethynyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl(thiophen-2-ylethynyl)silane is a versatile bifunctional molecule that has garnered interest in organic synthesis, materials science, and medicinal chemistry. Its utility largely stems from the unique properties of the carbon-silicon (C-Si) bond, which can act as a stable protecting group for the terminal alkyne or as a reactive handle for further functionalization. This guide provides a comprehensive overview of the stability of the C(sp)-Si bond in this molecule and details the primary reaction pathways for its cleavage, offering valuable insights for its application in complex molecular design and synthesis.
The trimethylsilyl (TMS) group attached to the ethynylthiophene moiety significantly influences the molecule's electronic properties and reactivity. The C-Si bond, while generally robust, can be selectively cleaved under specific conditions, making it a valuable tool for synthetic chemists. This controlled reactivity allows for the sequential introduction of different functionalities, a crucial strategy in the synthesis of novel organic materials and potential drug candidates.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms the C-C bond between an aryl or vinyl halide and a terminal alkyne. In this case, 2-iodothiophene or 2-bromothiophene is coupled with ethynyltrimethylsilane.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodothiophene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Reagents: Add degassed tetrahydrofuran (THF) followed by degassed triethylamine (Et₃N, 2.0 eq).
-
Addition of Alkyne: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Stability of the C-Si Bond
The C(sp)-Si bond in this compound is relatively stable due to the significant covalent character and the lack of high polarity. The bond dissociation energy for a typical C-Si single bond is in the range of 318 kJ/mol, which is comparable to a C-C bond (around 346 kJ/mol). However, the sp-hybridization of the carbon atom in the ethynyl group influences the bond strength. The increased s-character of the C(sp) orbital leads to a shorter and stronger bond compared to a C(sp³)-Si bond.
The electron-rich thiophene ring can also exert an electronic influence on the C-Si bond. The π-system of the thiophene can conjugate with the alkyne, potentially affecting the electron density at the carbon atom of the C-Si bond and thus its reactivity towards electrophilic or nucleophilic attack.
Reactivity of the C-Si Bond: Desilylation Reactions
The primary mode of reactivity of the C-Si bond in this compound is its cleavage, a process known as desilylation. This reaction is highly valuable as it unmasks the terminal alkyne, which can then participate in a variety of subsequent transformations. Desilylation can be achieved under three main types of conditions: fluoride-mediated, acid-catalyzed, and base-catalyzed.
Fluoride-Mediated Desilylation
This is the most common and efficient method for cleaving the C-Si bond. The reaction is driven by the exceptionally high strength of the silicon-fluorine (Si-F) bond (around 582 kJ/mol), which makes the formation of a fluorosilane thermodynamically very favorable.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, typically as a 1M solution in THF) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (usually within 1-2 hours).
-
Work-up: Quench the reaction by adding water. Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 2-ethynylthiophene can be used in the next step without further purification or can be purified by column chromatography if necessary.
Acid-Catalyzed Desilylation (Protodesilylation)
In the presence of a strong acid, the C-Si bond can be cleaved through an electrophilic substitution reaction where a proton replaces the silyl group. The mechanism is believed to proceed through the protonation of the alkyne, which generates a vinyl cation intermediate that is stabilized by the silicon atom (β-silicon effect).
-
Reaction Setup: Dissolve this compound (1.0 eq) in a solvent such as methanol or a mixture of THF and water.
-
Reagent Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or GC.
-
Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over a drying agent, and concentrate in vacuo.
Base-Catalyzed Desilylation
Strong bases, such as potassium carbonate or sodium hydroxide, can also effect the cleavage of the C-Si bond, particularly in the presence of a protic solvent like methanol. The mechanism involves the formation of a pentacoordinate silicon intermediate, followed by protonolysis of the C-Si bond.
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol.
-
Reagent Addition: Add a catalytic or stoichiometric amount of a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically slower than fluoride-mediated desilylation and may require several hours to overnight for completion.
-
Work-up: After completion, neutralize the base with a dilute acid (e.g., 1M HCl).
-
Purification: Extract the product with an organic solvent, wash with water and brine, dry the organic phase, and remove the solvent under reduced pressure.
Quantitative Data and Comparison of Desilylation Methods
The choice of desilylation method depends on the overall synthetic strategy, particularly the compatibility of other functional groups present in the molecule. The following table summarizes the typical conditions and provides a qualitative comparison of the three main methods.
| Method | Reagent | Typical Solvent | Temperature | Relative Rate | Notes |
| Fluoride-Mediated | Tetrabutylammonium fluoride (TBAF), Cesium fluoride (CsF) | THF, DCM | 0 °C to RT | Very Fast (minutes to a few hours) | Highly efficient and widely applicable. May not be suitable for base-sensitive substrates. |
| Acid-Catalyzed | HCl, H₂SO₄, Trifluoroacetic acid (TFA) | Methanol, THF/H₂O | RT to Reflux | Moderate to Fast (hours) | Useful for substrates that are sensitive to basic or fluoride conditions. |
| Base-Catalyzed | K₂CO₃, NaOH, KOH | Methanol, Ethanol | RT to Reflux | Slow to Moderate (several hours to overnight) | A milder and cost-effective alternative to fluoride-based reagents. |
Conclusion
The C-Si bond in this compound provides a stable yet reactive handle that is of great utility in organic synthesis. Its formation via the robust Sonogashira coupling and its selective cleavage under fluoride-mediated, acidic, or basic conditions allow for the strategic unmasking of a terminal alkyne. This "protecting group" strategy is fundamental in the construction of complex molecules, including conjugated polymers, functional materials, and pharmacologically active compounds. A thorough understanding of the stability and reactivity of this bond, as detailed in this guide, is essential for researchers and scientists aiming to leverage the synthetic potential of silylated heteroaromatic alkynes.
Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling of 2-Ethynylthiophene
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals and organic materials.[1][3] This document provides a detailed experimental protocol for the Sonogashira coupling of 2-ethynylthiophene with a particular focus on aryl iodides and bromides as coupling partners. Aryl iodides are generally more reactive and allow for milder reaction conditions compared to aryl bromides.[2]
The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a transmetalation step with a copper acetylide intermediate, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[4]
Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling of 2-ethynylthiophene.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Sonogashira coupling. These parameters should be optimized for specific substrates.
| Component | Reagent/Condition | Stoichiometry (eq.) | Notes |
| Aryl Halide | Aryl Iodide or Aryl Bromide | 1.0 | Aryl iodides are more reactive than bromides.[2] |
| Alkyne | 2-Ethynylthiophene | 1.1 - 1.5 | A slight excess is used to ensure complete consumption of the aryl halide.[1] |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 0.02 - 0.05 (2-5 mol%) | Common palladium sources for Sonogashira coupling.[2][3] |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | 0.04 - 0.10 (4-10 mol%) | Essential for the formation of the copper acetylide intermediate.[3] Copper-free versions exist to avoid the formation of alkyne homocoupling byproducts.[2] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | 2.0 - 5.0 | Acts as a scavenger for the hydrogen halide formed during the reaction and facilitates the formation of the copper acetylide.[3] |
| Solvent | Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF) | - | Should be anhydrous and degassed to prevent catalyst deactivation and side reactions.[3] |
| Temperature | Room Temperature to 80 °C | - | Reactions with aryl iodides can often be run at room temperature, while aryl bromides may require heating.[2][3] |
| Reaction Time | 1 - 24 hours | - | Monitored by TLC or GC-MS until completion.[3] |
Detailed Experimental Protocol: Copper-Co-catalyzed Sonogashira Coupling
This protocol provides a standard method for the Sonogashira coupling of 2-ethynylthiophene with an aryl halide (iodide or bromide).
Materials:
-
Aryl halide (1.0 eq.)
-
2-Ethynylthiophene (1.1 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq.)
-
Copper(I) iodide (CuI) (0.05 eq.)
-
Anhydrous and degassed solvent (e.g., THF or Toluene)
-
Amine base (e.g., Triethylamine, 3.0 eq.)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.).[3]
-
Add the anhydrous and degassed solvent (e.g., THF, to achieve a concentration of 0.1-0.5 M with respect to the aryl halide).[3]
-
Add the amine base (e.g., triethylamine, 3.0 eq.) via syringe.[3]
-
Finally, add 2-ethynylthiophene (1.1 eq.) to the reaction mixture.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.[3]
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction temperature will depend on the reactivity of the aryl halide, with aryl bromides generally requiring higher temperatures.[2][3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.[3]
-
Filter the mixture through a pad of Celite to remove the catalyst residues.[3]
-
Wash the filtrate with a saturated aqueous ammonium chloride solution and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure coupled product.[3]
-
References
Application Notes and Protocols for the Synthesis of Trimethyl(thiophen-2-ylethynyl)silane via Palladium and Copper Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of arylalkynes is a cornerstone of modern organic chemistry, with applications in pharmaceuticals, materials science, and natural product synthesis.[1] Trimethyl(thiophen-2-ylethynyl)silane is a valuable building block, incorporating both a thiophene ring, a common motif in medicinal chemistry, and a protected acetylene group that allows for further functionalization.[2] The most efficient and widely used method for constructing the carbon-carbon bond between the thiophene ring and the acetylene is the Sonogashira cross-coupling reaction.[1][3] This reaction utilizes a dual catalytic system, typically involving a palladium complex as the primary catalyst and a copper(I) salt as a co-catalyst, to couple a terminal alkyne with an aryl or vinyl halide.[1][3]
These application notes provide a detailed protocol for the synthesis of this compound using a palladium/copper-catalyzed Sonogashira reaction, offering insights into reaction optimization and methodology.
Reaction Scheme
The synthesis proceeds via the cross-coupling of a 2-halothiophene (typically 2-iodothiophene or 2-bromothiophene) with trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
General Reaction:
Application Notes
Catalyst System:
-
Palladium Catalyst: The active catalyst is a Pd(0) species, which can be generated in situ from a Pd(II) precursor or introduced directly. Common choices include bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) acetate (Pd(OAc)₂).[3][4] The choice of ligand on the palladium catalyst can influence reaction efficiency.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst.[3] Its role is to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. This co-catalyst allows the reaction to proceed under milder conditions, often at room temperature.[1] Copper-free versions of the Sonogashira reaction exist but may require higher temperatures or different conditions.[5]
Reactants and Reagents:
-
Aryl Halide: The reactivity of the 2-halothiophene follows the order I > Br >> Cl. 2-Iodothiophene is generally the most reactive substrate, allowing for milder reaction conditions and lower catalyst loadings.
-
Alkyne: Trimethylsilylacetylene is used to introduce the protected ethynyl group. The trimethylsilyl (TMS) group can be easily removed later if the terminal alkyne is desired.[6] An excess of the alkyne is sometimes used to ensure complete consumption of the aryl halide.[7]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is crucial.[8] It serves to neutralize the hydrogen halide formed during the reaction and acts as the solvent in many cases. The use of a solvent like THF in conjunction with the amine base is also common.[9]
-
Solvent: While the amine base can often serve as the solvent, other anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can be used.[7][9] It is critical to use dry, degassed solvents to prevent catalyst deactivation and unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling).[9]
Reaction Conditions:
-
Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to catalyst decomposition and oxidative homocoupling of the alkyne. Therefore, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[3] Degassing the solvent and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas) is a standard and recommended practice.[3][9]
-
Temperature: The reaction is often run at room temperature to 60 °C.[1][9] The required temperature depends on the reactivity of the aryl halide. Iodides typically react at room temperature, while bromides may require gentle heating.[1]
Data Presentation: Representative Reaction Parameters
The following table summarizes typical conditions for the Sonogashira coupling to synthesize silylated arylalkynes. The optimal conditions for the synthesis of this compound should be determined experimentally.
| Entry | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2-5%) | CuI (4-8%) | Triethylamine | Triethylamine/THF | RT - 60 | 1.5 - 24 | Good to Excellent |
| 2 | Pd(PPh₃)₄ (1-5%) | CuI (2-5%) | Triethylamine | THF | RT | 2 - 12 | High |
| 3 | Pd(OAc)₂ (5-15%) | CuI (10-25%) | Diisopropylamine | Toluene | 50 - 70 | 4 - 16 | Good |
| 4 | Pd on solid support (e.g., FibreCat®)[5] | None (Copper-free) | NaOH | Methanol | 100 | Flow (5-8 min) | Variable |
Note: Yields are highly dependent on the specific substrates, purity of reagents, and reaction setup.
Experimental Protocols
Detailed Methodology for Synthesis
This protocol is a representative example for the synthesis of this compound from 2-iodothiophene.
Materials and Reagents:
-
2-Iodothiophene (1.0 equiv)
-
Trimethylsilylacetylene (1.2 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv)
-
Copper(I) Iodide (CuI, 0.04 equiv)
-
Anhydrous Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a nitrogen or argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv).
-
Solvent and Reagent Addition: Add anhydrous THF and anhydrous triethylamine (e.g., in a 2:1 ratio). Stir the mixture for 10 minutes at room temperature.
-
Add 2-iodothiophene (1.0 equiv) to the flask via syringe.
-
Add trimethylsilylacetylene (1.2 equiv) dropwise to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane or a hexane/ethyl acetate mixture) to afford the pure this compound.[7]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. thalesnano.com [thalesnano.com]
- 6. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
Application Notes and Protocols: Deprotection of Trimethyl(thiophen-2-ylethynyl)silane to 2-Ethynylthiophene
Abstract
This document provides detailed application notes and experimental protocols for the deprotection of trimethyl(thiophen-2-ylethynyl)silane to yield 2-ethynylthiophene, a valuable building block in the synthesis of pharmaceuticals and organic materials. Two primary methodologies are presented: a mild, base-catalyzed reaction using potassium carbonate in methanol, and a fluoride-mediated cleavage using tetrabutylammonium fluoride (TBAF). These protocols are designed to be straightforward and reproducible for researchers in organic synthesis and drug development.
Introduction
The trimethylsilyl (TMS) group is a widely utilized protecting group for terminal alkynes due to its stability and ease of introduction. Its removal, or deprotection, is a critical step in many synthetic pathways. The selection of the deprotection method is contingent upon the substrate's sensitivity to acidic or basic conditions and the presence of other functional groups. For the synthesis of 2-ethynylthiophene, a key intermediate in the development of various therapeutic agents and functional polymers, efficient and clean deprotection of its TMS-protected precursor is paramount. This note details two reliable methods for this transformation.
Comparative Data of Deprotection Methods
The following table summarizes the key quantitative parameters for the deprotection of this compound, allowing for an at-a-glance comparison of the different methodologies.
| Method | Reagent(s) | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |
| Base-Catalyzed | Potassium Carbonate (K₂CO₃) | Methanol | Room Temp. | 1 - 4 hours | High | A mild and cost-effective method suitable for many substrates. Catalytic amounts of base are often sufficient.[1] |
| Fluoride-Mediated | Tetrabutylammonium Fluoride (TBAF) (1M in THF) | THF | Room Temp. | 30 min - 2 hr | >95 | A highly effective method due to the high affinity of fluoride for silicon.[2] Anhydrous conditions are preferred. |
| Alternative Base | Potassium Hydroxide (KOH) | DMSO or DMA | 60 °C | 6 hours | 75 - 92 | Higher temperatures and stronger base can be effective for less reactive substrates.[3] |
Experimental Protocols
Method 1: Potassium Carbonate in Methanol
This protocol describes a mild and efficient deprotection using a catalytic amount of potassium carbonate.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methanol (ACS grade or higher)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol to a concentration of approximately 0.1-0.2 M.
-
To the stirred solution, add anhydrous potassium carbonate (0.1 to 0.5 equivalents). For many substrates, a catalytic amount (e.g., 0.2 equivalents) is sufficient.[1]
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-4 hours).[1]
-
Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the methanol.
-
Dilute the residue with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the crude 2-ethynylthiophene.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Method 2: Tetrabutylammonium Fluoride (TBAF) in THF
This protocol utilizes the high affinity of the fluoride ion for silicon to achieve rapid deprotection.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve the this compound (1.0 equivalent) in anhydrous THF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add TBAF (1.0 M solution in THF, 1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude 2-ethynylthiophene can be used directly in the next step or purified by column chromatography if needed.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of this compound.
Caption: General experimental workflow for the deprotection of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
TBAF is corrosive and should be handled with care.
-
Organic solvents are flammable; avoid open flames and sparks.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols detailed in this application note provide reliable and efficient methods for the synthesis of 2-ethynylthiophene from its TMS-protected precursor. The choice between the base-catalyzed and fluoride-mediated methods will depend on the specific requirements of the synthetic route, including functional group compatibility and desired reaction conditions. Both methods, when performed as described, should yield the desired product in high purity and yield.
References
Application Notes and Protocols for the Deprotection of Trimethylsilyl (TMS) Thiophene Acetylenes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimethylsilyl (TMS) protection of terminal acetylenes is a cornerstone strategy in modern organic synthesis, particularly in the construction of complex molecules involving thiophene moieties. The TMS group offers stability under various reaction conditions while allowing for selective deprotection to reveal the terminal alkyne for subsequent transformations. This document provides detailed application notes and experimental protocols for several common and effective methods for the deprotection of TMS-protected thiophene acetylenes.
Deprotection Methods Overview
The selection of an appropriate deprotection method is critical and depends on the overall molecular structure, the presence of other functional groups, and the desired reaction scale. The most frequently employed methods include basic hydrolysis, fluoride-mediated cleavage, and transition metal-catalyzed reactions. Each method offers distinct advantages in terms of mildness, selectivity, and functional group tolerance.
Chemical Transformation
The fundamental transformation involves the cleavage of the carbon-silicon bond of the trimethylsilyl group, followed by protonation to yield the terminal alkyne.
Caption: General reaction for TMS deprotection of a thiophene acetylene.
Comparison of Common Deprotection Methods
The following table summarizes key quantitative data for the most common TMS deprotection methods applicable to thiophene acetylenes.
| Method | Reagents | Solvent(s) | Temp. (°C) | Time | Yield (%) | Key Advantages & Considerations |
| Mild Basic Hydrolysis | K₂CO₃ (catalytic to stoichiometric) | Methanol, Ethanol, or THF/Methanol | RT | 1 - 12 h | >90 | Inexpensive, mild, and high-yielding.[1][2][3] Can be slow for sterically hindered substrates. |
| Fluoride-Mediated | Tetrabutylammonium fluoride (TBAF) | THF, Acetonitrile | 0 - RT | 10 min - 2 h | >90 | Very effective and fast.[4][5] Can be less selective if other silyl ethers are present. Work-up can be challenging.[6] |
| Silver-Catalyzed | AgNO₃ or AgOTf (catalytic) | Acetone/Water/DCM, MeOH/Water/DCM | RT | 1 - 6 h | >90 | Highly chemoselective; tolerates other silyl ethers.[7][8] Requires a specific solvent mixture for optimal results.[7] |
| DBU-Mediated | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Acetonitrile/Water | 60 | ~40 min | >90 | Chemoselective, especially in the presence of base-labile groups and bulkier silyl ethers.[9] Requires heating. |
Experimental Protocols
Protocol 1: Mild Basic Hydrolysis using Potassium Carbonate
This method is often the first choice due to its simplicity, low cost, and high efficiency.[1][3]
Materials:
-
TMS-protected thiophene acetylene
-
Methanol (anhydrous)
-
Potassium carbonate (K₂CO₃)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the TMS-protected thiophene acetylene (1.0 equiv) in methanol (approximately 0.1 M solution) in a round-bottom flask.
-
Add potassium carbonate (0.1 to 1.5 equiv) to the solution. The amount can be catalytic for simple substrates or stoichiometric for more challenging ones.
-
Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[1]
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected thiophene acetylene. Purify by column chromatography if necessary.
Protocol 2: Fluoride-Mediated Deprotection using TBAF
Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for cleaving silicon-carbon bonds.[4][5]
Materials:
-
TMS-protected thiophene acetylene
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the TMS-protected thiophene acetylene (1.0 equiv) in anhydrous THF (approximately 0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the TBAF solution (1.1 equiv, 1.0 M in THF) dropwise to the stirred solution.
-
Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: Silver-Catalyzed Deprotection using Silver Nitrate
This method offers excellent chemoselectivity, leaving other silyl ethers, such as TBDMS or TIPS, intact.[7][8]
Materials:
-
TMS-protected thiophene acetylene
-
Silver nitrate (AgNO₃)
-
Acetone
-
Deionized water
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Prepare a solvent mixture of acetone, water, and dichloromethane in a 4:1:7 ratio.
-
Dissolve the TMS-protected thiophene acetylene (1.0 equiv) in the prepared solvent mixture (approximately 20 mL per mmol of substrate).
-
Add silver nitrate (0.1 equiv) to the solution.
-
Stir the resulting mixture at room temperature. The reaction mixture may appear cloudy.[7]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within several hours.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water to remove the silver salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method Selection and Experimental Workflow
Choosing the optimal deprotection method is crucial for the success of a synthetic sequence. The following flowchart provides a decision-making guide for selecting the appropriate method.
Caption: Decision flowchart for selecting a TMS deprotection method.
A general experimental workflow for a deprotection reaction is illustrated below.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. reddit.com [reddit.com]
- 3. echemi.com [echemi.com]
- 4. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. reddit.com [reddit.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
Application Notes and Protocols for the Use of Trimethyl(thiophen-2-ylethynyl)silane in Organic Semiconductor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl(thiophen-2-ylethynyl)silane is a key building block in the synthesis of advanced organic semiconductor materials. Its unique structure, combining a thiophene ring with a protected ethynyl group, allows for its versatile incorporation into conjugated polymers and small molecules through cross-coupling reactions. The trimethylsilyl (TMS) protecting group is crucial for preventing the unwanted homocoupling of the terminal alkyne and can be removed under mild conditions, making it an ideal intermediate for multi-step syntheses.[1][2] Thiophene-ethynylene containing materials are of significant interest for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) due to their excellent electronic and photophysical properties.[3][4]
These application notes provide detailed protocols for the use of this compound in the synthesis of organic semiconductors, focusing on the Sonogashira cross-coupling reaction and the subsequent deprotection of the TMS group.
Key Synthetic Applications
The primary application of this compound is in the construction of π-conjugated systems via palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the formation of a carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide.
A typical synthetic workflow involves two main steps:
-
Sonogashira Coupling: Reaction of this compound with a halogenated (typically brominated or iodinated) aromatic or heteroaromatic compound to extend the conjugated system.
-
TMS Deprotection: Removal of the trimethylsilyl group to yield a terminal alkyne, which can be used in subsequent reactions, or to afford the final target molecule.
Below is a generalized workflow for the synthesis of a thiophene-ethynylene containing organic semiconductor.
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with an Aryl Bromide
This protocol describes a typical copper-cocatalyzed Sonogashira coupling reaction.
Materials:
-
This compound
-
Aryl bromide (e.g., 2,5-dibromo-3,4-ethylenedioxythiophene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.) under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous, degassed solvent (concentration typically 0.1-0.5 M) followed by the base (triethylamine or diisopropylamine, 2-5 eq.).
-
Add this compound (1.1 to 2.2 eq., depending on whether mono- or di-substitution is desired) to the reaction mixture.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[5]
Protocol 2: TMS Deprotection of a Thiophene-Ethynylene Derivative
This protocol describes the removal of the trimethylsilyl group using tetra-n-butylammonium fluoride (TBAF).
Materials:
-
TMS-protected thiophene-ethynylene derivative
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TMS-protected thiophene-ethynylene derivative (1.0 eq.) in anhydrous THF (to a concentration of approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Reaction times can vary from 30 minutes to several hours.
-
Upon completion, quench the reaction by adding water.
-
Dilute the mixture with dichloromethane and separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography on silica gel.[6]
Alternative Mild Deprotection: For base-sensitive substrates, a milder method involves stirring the TMS-protected compound with potassium carbonate in methanol at room temperature.[7]
Reaction Mechanisms
Sonogashira Coupling Catalytic Cycle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[1][8]
TMS Deprotection Mechanism with TBAF
The deprotection of silyl ethers with TBAF is driven by the high affinity of silicon for fluoride.[6][9]
Data Presentation
The electronic properties and device performance of organic semiconductors derived from this compound are highly dependent on the final molecular structure. Below are tables summarizing representative data for thiophene-ethynylene based polymers.
Table 1: Electronic Properties of Representative Thiophene-Ethynylene Polymers
| Polymer Backbone Structure | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (eV) | Reference |
| Poly(phenylene-ethynylene-alt-thiophene-vinylene) | -5.3 to -5.5 | -3.4 to -3.6 | 1.9 to 2.1 | |
| Poly(thiophene-ethynylene) | -5.1 to -5.4 | -3.0 to -3.3 | 2.1 to 2.3 | [10] |
| Donor-Acceptor Thiophene-Ethynylene Copolymer | -5.2 to -5.6 | -3.5 to -3.9 | 1.6 to 1.8 |
Note: HOMO/LUMO levels and bandgaps can be tuned by the choice of co-monomers and side chains.
Table 2: Device Performance of Representative Thiophene-Ethynylene Based Organic Semiconductors
| Device Type | Active Material Class | Hole Mobility (cm²/Vs) | On/Off Ratio | PCE (%) | Reference |
| OFET | Thiophene-ethynylene small molecule | 0.1 - 0.5 | 10⁵ - 10⁷ | N/A | [11] |
| OFET | Thiophene-ethynylene copolymer | 0.01 - 1.95 | 10⁴ - 10⁸ | N/A | [12][13] |
| OPV | Thiophene-ethynylene donor polymer | N/A | N/A | 1.5 - 5.5 | [14] |
Note: Device performance is highly dependent on device architecture, processing conditions, and the choice of other materials in the device stack.
Conclusion
This compound is a valuable and versatile building block for the synthesis of high-performance organic semiconductors. The protocols and data presented here provide a foundation for researchers to design and synthesize novel conjugated materials for a variety of electronic applications. The ability to perform Sonogashira coupling reactions and subsequently deprotect the alkyne under mild conditions allows for the systematic construction of complex molecular architectures with tailored electronic properties.
References
- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 2. researchgate.net [researchgate.net]
- 3. “N‐π‐N” Type Oligomeric Acceptor Achieves an OPV Efficiency of 18.19% with Low Energy Loss and Excellent Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. High-performance ambipolar diketopyrrolopyrrole-thieno[3,2-b]thiophene copolymer field-effect transistors with balanced hole and electron mobilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of Trimethyl(thiophen-2-ylethynyl)silane in Organic Light-Emitting Diodes (OLEDs)
Application Note & Protocols
Introduction
Thiophene-containing organic semiconducting materials are of significant interest for applications in organic light-emitting diodes (OLEDs) due to their excellent charge transport properties and high photoluminescence quantum yields. Trimethyl(thiophen-2-ylethynyl)silane serves as a crucial building block for the synthesis of more complex, high-performance π-conjugated systems for OLED applications. Through Sonogashira cross-coupling reactions, the thiophen-2-ylethynyl moiety can be incorporated into various molecular architectures to tune the electronic and optical properties of the final material. This document outlines the synthesis of a representative emissive material derived from a related silane, 1,3,6,8-Tetrakis[(triisopropylsilyl)ethynyl]pyrene (TTIPSEPy), and its application in a non-doped OLED device. The protocols provided are based on established methodologies and serve as a guide for researchers in the field.
Representative Emissive Material: 1,3,6,8-Tetrakis[(triisopropylsilyl)ethynyl]pyrene (TTIPSEPy)
Synthesis of 1,3,6,8-Tetrakis[(triisopropylsilyl)ethynyl]pyrene (TTIPSEPy)
The synthesis of TTIPSEPy is achieved through a Sonogashira coupling reaction between 1,3,6,8-tetraiodopyrene and (triisopropylsilyl)acetylene.[1]
Experimental Protocol:
-
Preparation of 1,3,6,8-tetraiodopyrene: To a solution of pyrene in a suitable solvent, add N-iodosuccinimide (NIS) and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and washed to yield 1,3,6,8-tetraiodopyrene. Due to its poor solubility, this intermediate is often used in the next step without extensive purification.[1]
-
Sonogashira Coupling: In a reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,3,6,8-tetraiodopyrene, (triisopropylsilyl)acetylene, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) in a mixture of degassed solvents such as toluene and triethylamine. The reaction mixture is heated to reflux and stirred until the starting materials are consumed (monitored by TLC). After cooling to room temperature, the mixture is worked up by extraction and purified by column chromatography to yield the final product, TTIPSEPy.[1]
Application in a Non-Doped OLED Device
The synthesized TTIPSEPy can be used as the emissive layer in a non-doped OLED. The device is fabricated by sequential deposition of organic and inorganic layers onto a pre-cleaned substrate.
OLED Device Fabrication
Experimental Protocol:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO and enhance hole injection.
-
Layer Deposition: The organic and cathode layers are deposited onto the ITO substrate in a high-vacuum thermal evaporator.
-
Hole Injection Layer (HIL): A layer of N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB) is deposited.
-
Hole Transporting Layer (HTL): A subsequent layer of NPB is deposited.
-
Emissive Layer (EML): The synthesized TTIPSEPy is deposited as the emissive layer.
-
Electron Transporting Layer (ETL): Tris(8-hydroxyquinolinato)aluminum (Alq₃) is deposited.
-
Electron Injection Layer (EIL): A thin layer of lithium fluoride (LiF) is deposited to facilitate electron injection.
-
Cathode: An aluminum (Al) layer is deposited as the cathode.
-
Device Performance
The performance of the fabricated OLED device is characterized by its electroluminescence spectrum, current density-voltage-luminance (J-V-L) characteristics, and efficiency.
Quantitative Data
The following table summarizes the performance of the non-doped OLED device using TTIPSEPy as the emitter.[1]
| Parameter | Value |
| Maximum Luminance | 26,400 cd/m² |
| Maximum Current Efficiency | 9.2 cd/A |
| Turn-on Voltage | ~3.5 V |
| CIE Coordinates (x, y) | (0.41, 0.56) |
| Emission Color | Yellow |
Conclusion
This application note demonstrates the potential of using silane-protected alkynes, such as this compound and its analogues, as key intermediates for the synthesis of high-performance emissive materials for OLEDs. The representative example of 1,3,6,8-Tetrakis[(triisopropylsilyl)ethynyl]pyrene showcases a complete workflow from molecular design and synthesis to device fabrication and characterization. The detailed protocols provide a valuable resource for researchers and scientists working on the development of novel organic electronic materials and devices. The strong solid-state emission and high efficiency of the non-doped device highlight the promise of this class of materials for future display and lighting applications.
References
Application Notes: Trimethyl(thiophen-2-ylethynyl)silane as a Precursor for Poly(thiophene-ethynylene)s
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Trimethyl(thiophen-2-ylethynyl)silane in the synthesis of poly(thiophene-ethynylene)s (PTEs). PTEs are a class of π-conjugated polymers known for their unique optical and electronic properties, making them valuable materials in the development of sensors, organic electronics, and advanced biomedical applications.[1][2][3] The use of a trimethylsilyl (TMS) protected monomer like this compound offers significant advantages in synthesis, primarily by ensuring stability and preventing unwanted side reactions before the intended polymerization step.[4]
Overview of this compound
This compound is a key building block for PTEs. The trimethylsilyl group serves as a protecting group for the terminal alkyne, which can be selectively removed under mild conditions prior to polymerization.[5][6] This approach allows for greater control over the synthesis and purification of monomers.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 40231-03-6[7] |
| Molecular Formula | C₉H₁₂SSi |
| Molecular Weight | 180.34 g/mol |
| Synonyms | 2-(2-Trimethylsilylethynyl)thiophene |
Synthesis Workflow
The synthesis of poly(thiophene-ethynylene)s from this compound typically follows a two-step process:
-
Deprotection: Removal of the TMS group to yield the terminal alkyne, 2-ethynylthiophene.
-
Polymerization: A cross-coupling reaction, most commonly the Sonogashira coupling, between the deprotected alkyne and a di-halogenated comonomer (e.g., a di-brominated thiophene derivative).[8][9]
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes a mild and chemoselective method for the cleavage of the acetylenic TMS group using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5] This method is advantageous as it leaves other potentially sensitive functional groups intact.
Materials:
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN), anhydrous
-
Deionized water
-
Diethyl ether
-
Saturated ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add a small amount of deionized water (approximately 5-10% v/v of the acetonitrile).
-
Add DBU (1.0 eq) to the solution. The reaction can proceed with as little as 0.1 eq of DBU, but conversion is faster with a stoichiometric amount.[5]
-
Stir the reaction mixture at room temperature (or gently heat to 60°C for faster conversion, typically complete within 40 minutes).[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 2-ethynylthiophene.
-
The product can be further purified by column chromatography if necessary.
Protocol 2: Synthesis of Poly(thiophene-ethynylene)s via Sonogashira Coupling
This protocol outlines the synthesis of a representative poly(thiophene-ethynylene) using a palladium-copper catalyst system.[8]
Materials:
-
2-Ethynylthiophene (from Protocol 1)
-
A suitable di-halogenated comonomer (e.g., 2,5-dibromothiophene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Toluene, anhydrous
-
Diisopropylamine (i-Pr₂NH), degassed
-
Methanol
-
Soxhlet extraction apparatus
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), charge the di-halogenated monomer (1.0 eq) and the deprotected 2-ethynylthiophene monomer (1.0 eq).
-
Add anhydrous toluene and degassed diisopropylamine to the flask via syringe.
-
To this mixture, add the catalysts: Pd(PPh₃)₂Cl₂ (e.g., 14 mol%) and CuI (e.g., 23 mol%).[8] The catalyst loading may need optimization.
-
Degas the system again before heating.
-
Heat the reaction mixture to reflux (e.g., 75°C) and stir for the required time (typically 1-24 hours), monitoring by GPC to track polymer growth.[8]
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the solid polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol to remove residual catalysts and oligomers.
-
Dry the purified polymer under vacuum.
Polymer Properties and Data
The introduction of ethynylene or ethynylene-thiophene spacers significantly influences the optoelectronic properties of the resulting polymers. Generally, these polymers exhibit good thermal stability and low band gaps.[8][10]
Table 2: Typical Optical and Physical Properties of Poly(thiophene-ethynylene) Derivatives
| Polymer Type | Absorption Max (λ_max) | Band Gap (E_g) | Key Characteristics |
|---|---|---|---|
| Ethynylene-based (D-A) | Red-shifted vs. thiophene-only analogs[8][10] | Low | More planar structure, moderate molecular weights.[10] |
| Ethynylene-Thiophene-based (D-A) | Red-shifted vs. ethynylene-only[8] | Lower | Additional thiophene enhances electron-donating segments.[8] |
Note: Specific values for λ_max and E_g are highly dependent on the exact chemical structure, including side chains and comonomers used.
Applications in Drug Development and Research
While the direct application of PTEs as therapeutic agents is not common, their unique properties are highly relevant to the broader field of drug development and biomedical research.
-
Biosensors: The optical properties of PTEs, such as fluorescence, are sensitive to environmental changes.[1] This allows for their use in developing highly sensitive biosensors for detecting specific analytes, proteins, or DNA sequences.
-
Bio-imaging: Fluorescent conjugated polymers can be used as probes for cellular imaging.
-
Drug Delivery: The rigid polymer backbone can be functionalized with solubilizing side chains and therapeutic agents, creating potential nanocarrier systems.
-
Scaffolds for Tissue Engineering: Electroactive polymers like polythiophenes can serve as scaffolds that respond to electrical stimuli, potentially influencing cell growth and differentiation.[11] The thiophene moiety itself is a recognized pharmacophore in many FDA-approved drugs, highlighting its biocompatibility and utility in interacting with biological systems.[3][12]
References
- 1. Polythiophene - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 5. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ivychem.com [ivychem.com]
- 8. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions of Deprotected Trimethyl(thiophen-2-ylethynyl)silane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the cross-coupling reactions of deprotected Trimethyl(thiophen-2-ylethynyl)silane, also known as 2-ethynylthiophene. This versatile building block is pivotal in the synthesis of a wide array of functionalized thiophene derivatives, which are key components in pharmaceuticals, organic electronics, and materials science.[1] The protocols outlined herein focus on Sonogashira, Suzuki, and Stille couplings, offering a comprehensive guide for researchers in organic synthesis and drug discovery.
Overview of Cross-Coupling Reactions
Cross-coupling reactions are powerful synthetic tools for the formation of carbon-carbon and carbon-heteroatom bonds, often employing a palladium catalyst.[2] For 2-ethynylthiophene, these reactions enable the introduction of aryl, vinyl, or other organic moieties at the terminal alkyne position, leading to the construction of complex molecular architectures. The trimethylsilyl (TMS) group in the starting material, this compound, serves as a protecting group for the terminal alkyne. This group can be removed in situ or in a separate step prior to the cross-coupling reaction.
Deprotection of this compound
The removal of the TMS group is a prerequisite for the subsequent cross-coupling reactions. This can be achieved through various methods, with fluoride-mediated deprotection being one of the most common. A particularly efficient approach is the in situ deprotection and subsequent one-pot cross-coupling, which avoids the isolation of the potentially volatile 2-ethynylthiophene.
Protocol: In Situ Cesium Fluoride-Mediated Deprotection for Sonogashira Coupling
This one-pot protocol allows for the efficient deprotection and subsequent Sonogashira coupling of this compound with various aryl halides.[3]
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Cesium fluoride (CsF)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., Triphenylphosphine, PPh₃)
-
Solvent system (e.g., Triethylamine (TEA), water, and PEG-200)
Experimental Procedure:
-
To a reaction vessel, add this compound (1.0-1.5 eq.), the aryl halide (1.0 eq.), CsF (2.0 eq.), PdCl₂(PPh₃)₂ (0.01-0.05 eq.), CuI (0.02-0.1 eq.), and PPh₃ (0.02-0.1 eq.).
-
Add the degassed solvent system, typically a mixture of triethylamine and water, and a phase-transfer catalyst like PEG-200.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or GC-MS.
-
Upon completion, work up the reaction by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Reactions
The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, and is a highly effective method for the synthesis of substituted alkynes.[4][5]
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling of 2-ethynylthiophene.
Protocol: Sonogashira Coupling of 2-Ethynylthiophene with Aryl Halides[6]
Materials:
-
2-Ethynylthiophene
-
Aryl halide (e.g., iodobenzene, methyl 4-iodobenzoate)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Experimental Procedure:
-
In a reaction flask under an inert atmosphere, dissolve the aryl halide (1.0 eq.) in a mixture of THF and TEA.
-
Add 2-ethynylthiophene (1.2 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).
-
After completion, filter the reaction mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data: Sonogashira Coupling of 2-Ethynylthiophene
| Aryl Halide | Catalyst Loading (mol%) | Solvent | Base | Time (h) | Yield (%) | Reference |
| Iodobenzene | 2% Pd(PPh₃)₂Cl₂, 4% CuI | THF/TEA | TEA | 2 | 73 | [6] |
| Methyl 4-iodobenzoate | 2% Pd(PPh₃)₂Cl₂, 4% CuI | THF/TEA | TEA | 2 | 76 | [6] |
| 5-Iodo-1H-indole | 2% Pd(PPh₃)₂Cl₂, 4% CuI | THF/TEA | TEA | 2 | 60 | [6] |
Suzuki-Miyaura Coupling Reactions
While less common for terminal alkynes, Suzuki-Miyaura coupling can be employed to form C(sp)-C(sp²) bonds. This typically involves the reaction of an alkynylboron species with an aryl or vinyl halide. For 2-ethynylthiophene, this would necessitate its conversion to a boronic acid or ester derivative first. Alternatively, some modern protocols allow for the direct coupling of terminal alkynes.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling of a Thiophene Derivative
The following is a general protocol for the Suzuki coupling of a bromo-thiophene with an arylboronic acid, which can be adapted for derivatives of 2-ethynylthiophene.[7]
Materials:
-
2-Bromo-5-(bromomethyl)thiophene (as a representative thiophene halide)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane/Water (4:1)
Experimental Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add 2-bromo-5-(bromomethyl)thiophene (1.0 eq.), the arylboronic acid (1.1 eq.), and K₃PO₄ (2.0 eq.).
-
Add Pd(PPh₃)₄ (2.5 mol%) and the 1,4-dioxane/water solvent mixture.
-
Stir the mixture for 30 minutes, then heat to 90°C and stir for 12 hours.
-
After cooling to room temperature, perform a standard aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data: Representative Suzuki Coupling of Thiophene Derivatives
| Thiophene Derivative | Coupling Partner | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2-Bromo-5-(bromomethyl)thiophene | Phenylboronic acid | 2.5% Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 12 | 76 | [7] |
| 2-Bromo-5-(bromomethyl)thiophene | 4-Methylphenylboronic acid | 2.5% Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 12 | 72 | [7] |
Stille Coupling Reactions
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[8] For 2-ethynylthiophene, this would typically involve its conversion to an organostannane derivative or the coupling of a stannyl-thiophene with a suitable partner.
Logical Relationship: Stille Coupling Components
Caption: Key components and their relationship in a Stille cross-coupling reaction.
Representative Protocol: Stille Coupling
The following is a general protocol for a Stille coupling reaction.[9]
Materials:
-
Organostannane (e.g., 2-(tributylstannyl)thiophene)
-
Organic halide (e.g., aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvent (e.g., Toluene)
Experimental Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the organostannane (1.0 eq.) and the organic halide (1.0 eq.) in the solvent.
-
Add the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography.
Quantitative Data: Representative Stille Coupling of Thiophene Derivatives
| Organostannane | Coupling Partner | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(Tributylstannyl)thiophene | Iodobenzene | Pd(PPh₃)₄ | Toluene | 100 | 16 | 85-95 | General |
| 2-(Tributylstannyl)thiophene | Vinyl bromide | PdCl₂(PPh₃)₂ | THF | 60 | 24 | 70-80 | General |
Applications in Drug Discovery and Materials Science
The functionalized thiophenes synthesized through these cross-coupling reactions are of significant interest in various fields. In drug discovery, the thiophene scaffold is a common motif in many biologically active compounds.[1] Cross-coupling reactions provide a powerful means to generate libraries of novel thiophene derivatives for screening and lead optimization.[10] In materials science, oligo- and polythiophenes synthesized via these methods are key components in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), due to their favorable electronic properties.[11][12]
Conclusion
The cross-coupling reactions of deprotected this compound offer a versatile and efficient platform for the synthesis of a diverse range of substituted thiophenes. The one-pot deprotection and Sonogashira coupling protocol is particularly advantageous for its operational simplicity and high yields. While specific protocols for Suzuki and Stille couplings of 2-ethynylthiophene are less commonly reported, the general methods presented here provide a solid foundation for the development of such transformations. These synthetic strategies are invaluable for researchers in academia and industry, enabling the creation of novel molecules for applications in medicine and materials science.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scispace.com [scispace.com]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of anthradithiophene containing conjugated polymers via a cross-coupling strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
Application Notes and Protocols: Trimethyl(thiophen-2-ylethynyl)silane in "Click Chemistry"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl(thiophen-2-ylethynyl)silane is a versatile building block for the synthesis of novel heterocyclic compounds. Its protected terminal alkyne functionality makes it an ideal precursor for "click chemistry" applications, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and drug discovery. The thiophene moiety itself is a privileged structure in many biologically active compounds.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in generating thiophene-triazole conjugates.
Core Applications
The primary application of this compound in click chemistry involves a two-step process:
-
Deprotection: Removal of the trimethylsilyl (TMS) group to generate the terminal alkyne, 2-ethynylthiophene.
-
Click Reaction (CuAAC): The subsequent copper-catalyzed reaction of 2-ethynylthiophene with an azide-containing molecule to form a stable triazole linkage.
This methodology is highly valuable for:
-
Drug Discovery: Rapid synthesis of libraries of thiophene-triazole compounds for screening against various biological targets such as kinases, proteases, and GPCRs.
-
Bioorthogonal Chemistry: Labeling of biomolecules (proteins, nucleic acids, etc.) containing an azide handle with a thiophene-based probe for imaging or pull-down experiments.
-
Materials Science: Development of functionalized polymers and materials with tailored electronic and photophysical properties.
Data Presentation
Table 1: Trimethylsilyl (TMS) Deprotection of this compound
| Method | Reagents | Solvent | Time | Yield | Reference |
| Mild Deprotection with Copper(I) Catalysis | CuSO₄ (0.1 mol), Sodium Ascorbate (0.3 mol) | Ethanol:Water | 5-15 min | >95% | [3] |
| Base-Catalyzed Cleavage | K₂CO₃ (excess) | Methanol | 1-2 h | High | [4] |
| Acid-Catalyzed Cleavage | 1N HCl (catalytic) | Dichloromethane | 30 min | High | [4] |
| Fluoride-Mediated Cleavage | Tetra-n-butylammonium fluoride (TBAF) (3 eq.) | THF | 2-16 h | High | [4] |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Ethynylthiophene
| Alkyne | Azide | Catalyst System | Solvent | Time | Yield | Reference |
| Phenylacetylene | Benzyl Azide | CuI (1 mol%), Et₃N (0.1 eq.) | Cyrene™ | 0.5 h | >99% | [5][6] |
| Phenylacetylene | Benzyl Azide | Cu₁/OC/Al₂O₃ (0.5 mol%) | t-BuOH/H₂O | 5 h | 99% | [7] |
| Various Alkynes | Various Azides | CuSO₄, Sodium Ascorbate | Various | 1-2 h | >90% | [8] |
| Propargyl Alcohol | Model Azide | CuSO₄ (0.25 mM), THPTA (1.25 mM), NaAsc (5 mM) | Buffer | 1 h | Quant. | [8] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Deprotection of this compound to 2-Ethynylthiophene (Mild Copper-Catalyzed Method)
This protocol is based on a mild and efficient method for the deprotection of TMS-alkynes.[3]
Materials:
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL).
-
To this solution, add sodium ascorbate (0.3 mmol) and copper(II) sulfate pentahydrate (0.1 mmol).
-
Stir the reaction mixture vigorously at room temperature for 5-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, add ethyl acetate (20 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and wash with brine (2 x 10 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain crude 2-ethynylthiophene.
-
The crude product can be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 2-Ethynylthiophene with Benzyl Azide
This is a general and robust protocol for the CuAAC reaction.[5][6][8]
Materials:
-
2-Ethynylthiophene (from Protocol 1)
-
Benzyl azide
-
Copper(I) iodide (CuI) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (if using CuSO₄)
-
Triethylamine (Et₃N) or another suitable base
-
Solvent (e.g., Cyrene™, t-BuOH/H₂O, THF, DMF)
-
Round-bottom flask or screw-cap vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a 4 mL screw-cap vial, add 2-ethynylthiophene (1.0 mmol) and benzyl azide (1.15 mmol).[6]
-
Add the chosen solvent (e.g., 2.5 mL of Cyrene™).[6]
-
Add triethylamine (0.1 mmol).[6]
-
Add Copper(I) iodide (0.01 mmol).[6]
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 30°C) for the required time (e.g., 30 minutes).[5][6]
-
Monitor the reaction by TLC.
-
Upon completion, add cold distilled water (20 mL) and stir vigorously.[6]
-
The solid product can be collected by filtration, washed with distilled water, and dried.[6]
-
If the product is not a solid, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure 1-benzyl-4-(thiophen-2-yl)-1H-1,2,3-triazole.
Mandatory Visualization
Caption: Workflow for the synthesis and application of thiophene-triazole conjugates.
Caption: Inhibition of a kinase signaling pathway by a thiophene-triazole compound.
References
- 1. Synthesis of (E)-(4-(Aryl)phenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity [scielo.org.mx]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. n11.iphy.ac.cn [n11.iphy.ac.cn]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Synthesis of Trimethyl(thiophen-2-ylethynyl)silane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Sonogashira synthesis of Trimethyl(thiophen-2-ylethynyl)silane.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the Sonogashira synthesis of this compound?
Low yields in this specific Sonogashira coupling are often attributed to several factors:
-
Homocoupling of the Alkyne: A significant side reaction is the Glaser coupling, which is the oxidative dimerization of the terminal alkyne (2-ethynylthiophene or its trimethylsilyl-protected precursor). This is particularly prevalent when using copper(I) co-catalysts.
-
Catalyst Deactivation: The palladium catalyst can deactivate through the formation of palladium black or by the coordination of impurities. The choice of phosphine ligands is crucial to stabilize the catalytic species.
-
Sub-optimal Reaction Conditions: The choice of solvent, base, and temperature plays a critical role in the reaction's efficiency. For instance, some solvents may not effectively dissolve all reactants, while an inappropriate base can fail to efficiently generate the copper acetylide intermediate.[1]
-
Steric Hindrance and Electronic Effects: While less of a concern with 2-substituted thiophenes compared to ortho-substituted aryl halides, steric hindrance around the reaction center can still impede the catalytic cycle. The electronic properties of the thiophene ring can also influence the reactivity of the C-X bond.
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or low temperature. Monitoring the reaction progress via TLC or GC-MS is recommended.
Q2: How can I minimize the homocoupling (Glaser coupling) of my alkyne?
Minimizing the formation of the homocoupled product is crucial for improving the yield of the desired cross-coupled product. Strategies include:
-
Copper-Free Conditions: While a copper co-catalyst can increase the reaction rate, its presence often promotes alkyne dimerization.[2] Performing the reaction under copper-free conditions is a common and effective strategy to avoid this side reaction.
-
Choice of Ligand: The use of bulky and electron-rich phosphine ligands can favor the cross-coupling pathway over homocoupling by influencing the stability and reactivity of the palladium intermediates.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, thus disfavoring the bimolecular homocoupling reaction.
Q3: What is the optimal catalyst system for the Sonogashira coupling of thiophene derivatives?
The optimal catalyst system can be substrate-dependent. However, for the coupling of heteroaryl halides like 2-iodothiophene or 2-bromothiophene, palladium complexes with phosphine ligands are commonly employed.
-
Palladium Source: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(II) pre-catalysts such as PdCl₂(PPh₃)₂ are effective. Pd(II) complexes are generally more stable and are reduced in situ to the active Pd(0) species.[2]
-
Ligands: Triphenylphosphine (PPh₃) is a standard ligand. However, for challenging couplings, more electron-rich and sterically bulky ligands like XPhos can improve catalyst performance and stability.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst used to facilitate the reaction.[2] However, as mentioned, copper-free systems are often preferred to avoid homocoupling.
Q4: Which solvent and base combination is recommended for this reaction?
The choice of solvent and base is critical and can significantly impact the reaction yield.
-
Solvents: A variety of solvents can be used, including tetrahydrofuran (THF), toluene, and dimethylformamide (DMF). The solvent should be chosen to ensure the solubility of all reactants and intermediates. In some cases, using the amine base as the solvent (e.g., triethylamine) can be effective.
-
Bases: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used.[3] The base is required to neutralize the hydrogen halide produced during the reaction and to facilitate the formation of the copper acetylide. Inorganic bases like potassium carbonate (K₂CO₃) can also be used, particularly in polar aprotic solvents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently reactive aryl/heteroaryl halide. 3. Reaction temperature is too low. 4. Inappropriate solvent or base. | 1. Use a fresh source of palladium catalyst and phosphine ligand. Ensure proper inert atmosphere techniques to prevent catalyst oxidation. 2. If using a bromide, consider switching to the more reactive iodide. The reactivity order is I > Br > Cl.[2] 3. Increase the reaction temperature. For aryl bromides, heating is often required.[2] 4. Screen different solvents (e.g., THF, Toluene, DMF) and bases (e.g., Et₃N, DIPA, K₂CO₃) to find the optimal combination for your specific substrates. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of copper(I) co-catalyst. 2. High concentration of the alkyne. | 1. Switch to a copper-free Sonogashira protocol. 2. Add the alkyne to the reaction mixture slowly over a period of time. |
| Formation of Palladium Black | 1. Catalyst decomposition. 2. Unsuitable phosphine ligand. | 1. Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen). 2. Consider using a more robust, sterically hindered phosphine ligand to stabilize the palladium catalyst. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation over time. 2. Insufficient amount of base. | 1. Add a fresh portion of the palladium catalyst. 2. Ensure an adequate excess of the base is used (typically 2-5 equivalents). |
Experimental Protocols
Protocol 1: Modified Sonogashira Coupling for the Synthesis of a Trimethylsilyl-protected Thiophenylethynyl Derivative
This protocol is adapted from a reported synthesis of a similar compound, trimethyl((2-(thiophen-2-yl)benzo[b]thiophen-3-yl)ethynyl)silane.
Reactants:
-
3-iodo-2-(thiophen-2-yl)benzo[b]thiophene (1 equivalent)
-
Trimethylsilylacetylene (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N) (2 equivalents)
-
Dimethylformamide (DMF)
Procedure:
-
To a stirred mixture of 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene in DMF, add triethylamine.
-
Degas the mixture with argon for 15 minutes.
-
Add PdCl₂(PPh₃)₂, CuI, and trimethylsilylacetylene to the reaction mixture under an argon atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Reaction Parameters on Sonogashira Coupling Yield
| Parameter | Variation | Substrates | Yield (%) | Reference |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | 2,5-diiodo-N-morpholinebenzamide and 3-ethynylthiophene | 90 | [4] |
| Base | Triethylamine | Aryl halides and terminal alkynes | Good to near quantitative | [5] |
| Solvent | Triethylamine | Iodobenzene and phenylacetylene | High | [6] |
| Temperature | 50 °C | Aryl halides and terminal alkynes | Good to near quantitative | [5] |
| Copper Co-catalyst | Copper-free | Aryl halides and terminal alkynes | Varies (reduces homocoupling) | [2] |
Visualizations
Catalytic Cycles
Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the Sonogashira reaction.
References
- 1. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 5. DSpace [repository.kaust.edu.sa]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of Trimethyl(thiophen-2-ylethynyl)silane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Trimethyl(thiophen-2-ylethynyl)silane. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common side product observed during the synthesis of this compound via Sonogashira coupling?
The most prevalent side product is the homocoupling dimer of trimethylsilylacetylene, resulting in the formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne.[1] This reaction, also known as Glaser coupling, is a common issue in Sonogashira reactions involving terminal alkynes.[2]
Q2: What are the primary causes of alkyne homocoupling and how can it be minimized?
The primary causes of homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate. To minimize this side reaction, the following strategies are recommended:
-
Maintain an Inert Atmosphere: Conduct the reaction under a rigorously oxygen-free environment using inert gases like argon or nitrogen.
-
Utilize Copper-Free Conditions: Several Sonogashira protocols have been developed that omit the copper co-catalyst, thereby significantly reducing the likelihood of Glaser coupling.
-
Slow Addition of Alkyne: Adding the trimethylsilylacetylene slowly to the reaction mixture can help maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[2]
-
Thorough Degassing: Ensure all solvents and reagents are thoroughly degassed prior to use to remove dissolved oxygen.
Q3: Besides alkyne homocoupling, are there other potential side products related to the thiophene ring?
While less commonly reported for this specific synthesis, the thiophene ring can potentially undergo side reactions under palladium-catalyzed conditions. These may include:
-
Homocoupling of the Thiophene Derivative: Dimerization of the 2-halothiophene starting material to form 2,2'-bithiophene is a possibility, although generally less favorable than alkyne homocoupling.
-
Polymerization: Thiophene and its derivatives can be prone to polymerization under certain catalytic conditions, leading to the formation of insoluble polymeric materials.
-
Desilylation: Premature removal of the trimethylsilyl (TMS) group from the alkyne or the final product can occur, especially in the presence of basic or nucleophilic reagents, leading to the formation of 2-ethynylthiophene. In some cases, in-situ desilylation followed by coupling can be a desired strategy, but uncontrolled desilylation is a side reaction.[3][4][5]
-
Reactions involving the Sulfur Atom: Although not commonly observed in Sonogashira reactions, strong bases or certain catalytic intermediates could potentially interact with the sulfur atom of the thiophene ring, leading to complex side products.
Q4: My reaction is not proceeding to completion, and I am recovering unreacted starting materials. What are the possible causes and solutions?
Several factors can contribute to incomplete conversion in a Sonogashira coupling:
-
Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst. The choice of phosphine ligand can also significantly impact catalyst activity and stability.
-
Insufficient Base: The base is crucial for the reaction mechanism. Ensure the base is anhydrous and used in a sufficient stoichiometric amount. Common bases include triethylamine, diisopropylamine, or cesium carbonate.
-
Low Reaction Temperature: While some Sonogashira reactions proceed at room temperature, others may require heating to achieve a reasonable rate.
-
Poor Quality Reagents: The purity of the 2-halothiophene, trimethylsilylacetylene, and solvents is critical. Impurities can poison the catalyst or lead to side reactions.
Q5: How can I effectively purify this compound from the common side products?
Purification is typically achieved using column chromatography on silica gel.[6][7] A non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate, is generally effective.
-
1,4-bis(trimethylsilyl)buta-1,3-diyne (Homocoupling Product): This side product is generally less polar than the desired product and will elute first during column chromatography.
-
Unreacted 2-halothiophene: The starting material is typically more polar than the product and will have a lower Rf value.
-
Polymeric materials: These are often insoluble and can be removed by filtration of the crude reaction mixture.
Quantitative Data on Side Product Formation
The yield of the homocoupling product can vary significantly depending on the reaction conditions. While specific quantitative data for the synthesis of this compound is not extensively documented in comparative studies, general observations from Sonogashira reactions indicate the following trends:
| Condition | Homocoupling Product Yield | Desired Product Yield | Reference |
| Standard Sonogashira (with CuI, aerobic) | Can be significant (>10%) | Variable, often reduced | [1] |
| Copper-Free Sonogashira | Significantly reduced (<5%) | Generally improved | [2] |
| Inert Atmosphere (e.g., Argon) | Reduced | Improved | [1] |
| Slow Alkyne Addition | Reduced | Can be improved | [2] |
Experimental Protocols
Detailed Methodology for Sonogashira Coupling of 2,3-dibromothiophene with Trimethylsilylacetylene [6]
This protocol describes the synthesis of a related compound and can be adapted for the synthesis of this compound by using a monohalogenated thiophene.
Reagents and Equipment:
-
2,3-dibromothiophene (0.20 g, 0.83 mmol)
-
Trimethylsilylacetylene (0.08 g, 0.83 mmol)
-
Triethylamine (Et3N, 2 mL)
-
Pd(PPh3)2Cl2 (2.3 mg, 0.003 mmol)
-
Triphenylphosphine (PPh3, 1.1 mg, 0.004 mmol)
-
Copper(I) iodide (CuI, 1.2 mg, 0.006 mmol)
-
Ethyl acetate (AcOEt)
-
Water
-
Sodium sulfate (Na2SO4)
-
Silica gel for chromatography
-
Hexane
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a stirred solution of 2,3-dibromothiophene in 1 mL of Et3N, a solution of trimethylsilylacetylene in 1 mL of Et3N is added dropwise.
-
Pd(PPh3)2Cl2 and PPh3 are added to the mixture, and it is heated to 35 °C for 10 minutes.
-
CuI is then added, and the reaction mixture is stirred at 60 °C for 3 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate, poured into water, and extracted with ethyl acetate (3 x 5 mL).
-
The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford the desired product.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. rsc.org [rsc.org]
Technical Support Center: Optimizing Sonogashira Reactions for Thiophene Derivatives
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the Sonogashira cross-coupling of thiophene derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: My Sonogashira reaction with a bromothiophene is giving very low conversion. What are the first things I should check?
A1: When encountering low conversion, a systematic check of your reagents and reaction conditions is crucial.
-
Catalyst Activity: Ensure your palladium catalyst, particularly Pd(PPh₃)₄, is fresh as it can degrade over time. The formation of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition.[1] Consider using a more robust, air-stable precatalyst if this is a recurring issue.
-
Reagent Purity: Verify the purity of your halothiophene and alkyne. Impurities can act as catalyst poisons. Ensure your solvent and amine base are anhydrous and have been properly degassed. Oxygen can lead to undesirable side reactions, most notably the homocoupling of your alkyne (Glaser coupling).[2]
-
Reaction Temperature: The reactivity of the halide on the thiophene ring is critical. Iodothiophenes are significantly more reactive than bromothiophenes and may react at room temperature.[3] Bromothiophenes often require elevated temperatures to facilitate the rate-limiting oxidative addition step.[1] If you are using a bromothiophene, consider increasing the reaction temperature.
Q2: I'm using an iodothiophene, but my yield is still poor. What could be the issue?
A2: Even with more reactive iodothiophenes, several factors can lead to poor yields.
-
Catalyst Poisoning by Sulfur: The sulfur atom in the thiophene ring can coordinate to the palladium center, leading to catalyst inhibition or poisoning.[1][4] This is a specific challenge for sulfur-containing heterocycles.
-
Mitigation Strategies for Poisoning: To overcome this, you might need to increase the catalyst loading. Alternatively, using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired catalytic cycle over catalyst deactivation.[4]
-
Copper (I) Co-catalyst: Ensure your copper (I) source, typically CuI, is fresh. It can degrade over time, appearing greenish or brown instead of off-white.
Issue 2: Formation of Side Products
Q3: I'm observing a significant amount of a side product that appears to be a dimer of my starting alkyne. How can I prevent this?
A3: The formation of alkyne homocoupling products (Glaser-Hay coupling) is a very common side reaction in copper-catalyzed Sonogashira reactions.[2]
-
Strictly Anaerobic Conditions: This side reaction is often promoted by the presence of oxygen. It is critical to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[2][5] These reactions may require a stronger base or higher temperatures but completely avoid the primary pathway for this side reaction.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which can disfavor the homocoupling reaction.
Q4: My main impurity is the dehalogenated thiophene. What causes this and how can I minimize it?
A4: The replacement of the halide with a hydrogen atom is known as hydrodehalogenation. This can occur under certain Sonogashira conditions.
-
Lowering Reaction Temperature: Higher temperatures can sometimes promote this side reaction. If feasible for your substrate, try running the reaction at a lower temperature for a longer period.
-
Choice of Solvent and Base: Ensure you are using a dry, aprotic solvent. The choice of base can also influence the extent of this side reaction.
Issue 3: Optimizing Catalyst Loading
Q5: How do I determine the optimal palladium and copper catalyst loading for my thiophene derivative?
A5: The optimal catalyst loading is a balance between reaction efficiency, cost, and minimizing residual metal in your product.
-
Starting Point: A common starting point for palladium catalysts like Pd(PPh₃)₂Cl₂ is 1-5 mol %. For the copper co-catalyst (CuI), a loading of 0.5-2 mol % is typical.
-
Screening: It is highly recommended to perform small-scale screening experiments to determine the lowest effective catalyst loading for your specific substrates. You can vary the palladium loading (e.g., 0.5 mol%, 1 mol%, 2 mol%) while keeping other parameters constant to find the optimal level.
-
Highly Active Catalysts: For particularly challenging or less reactive thiophene derivatives, more active catalyst systems with bulky ligands or NHCs might allow for lower catalyst loadings. Some modern catalyst systems can achieve high yields with palladium loadings as low as 0.1 mol % or even in the ppm range.[6][7]
Data Presentation: Catalyst Loading Optimization
The following tables summarize quantitative data for the Sonogashira coupling of halothiophenes with terminal alkynes, illustrating the effect of different catalyst systems and loadings on reaction yield.
Table 1: Copper-Free Sonogashira Coupling of 2-Iodothiophene with an Alkyne-Peptide [3]
| Entry | Palladium Catalyst | Catalyst Loading (mol %) | Ligand | Base | Conversion (%) |
| 1 | Pd(OAc)₂ | 5 | ADHP | DIPEA | 95 |
Reaction Conditions: 2-iodothiophene, alkyne-peptide, catalyst, and ligand in a phosphate buffer (pH 7.8) at 37 °C for 3h. ADHP = 2-amino-4,6-dihydroxypyrimidine. DIPEA = Diisopropylethylamine.
Table 2: Sonogashira Coupling of Various Aryl Halides with Phenylacetylene [8]
This table demonstrates the general reactivity trend of aryl halides. Note that specific yields for thiophene derivatives under these exact conditions were not provided in the source, but the trend is applicable.
| Aryl Halide | Palladium Precatalyst | Catalyst Loading (mol %) | Ligand | Base | Yield (%) |
| 4-Iodoanisole | Pd(OAc)₂ | 1 | SPhos | K₂CO₃ | 95 |
| 4-Bromoanisole | Pd(OAc)₂ | 1 | SPhos | K₂CO₃ | 92 |
| 4-Chloroanisole | Pd(OAc)₂ | 2 | XPhos | K₃PO₄ | 85 |
Reaction Conditions: Aryl halide, phenylacetylene, catalyst, ligand, and base in a suitable solvent at elevated temperature.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of a Halothiophene
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the halothiophene (1.0 eq.), Pd(PPh₃)₂Cl₂ (e.g., 2-5 mol %), and CuI (e.g., 1-2.5 mol %).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF).
-
Add the amine base (e.g., triethylamine or diisopropylamine, typically 2-3 eq. or used as the solvent).
-
Add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (room temperature for iodothiophenes, 60-100 °C may be required for bromothiophenes).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of a Halothiophene [9]
This protocol is particularly useful for avoiding alkyne homocoupling.
-
Reaction Setup: In a glovebox or under a strict argon atmosphere, add the halothiophene (1.0 eq.), a palladium source (e.g., Pd(OAc)₂ or a precatalyst, 1-3 mol %), and a suitable ligand (e.g., a bulky phosphine like XPhos or SPhos, 2-6 mol %) to a dry Schlenk flask.
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., DMF, dioxane, or toluene).
-
Add a strong base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq.).
-
Reaction: Heat the reaction mixture to the required temperature (often 80-120 °C for copper-free systems).
-
Monitoring and Workup: Follow steps 6-10 from Protocol 1 for monitoring, workup, and purification.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Preventing homocoupling in Sonogashira reactions of terminal alkynes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling during Sonogashira reactions of terminal alkynes.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions?
A1: Homocoupling, also known as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne dimer.[1][2] This undesired reaction consumes the alkyne starting material, which can significantly reduce the yield of the desired cross-coupled product and complicate purification.
Q2: What are the primary causes of alkyne homocoupling?
A2: The two primary causes of homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1][2][3] While the copper co-catalyst is added to increase the reactivity of the Sonogashira coupling, it also catalyzes this unwanted side reaction.[1][2][3]
Q3: How can I minimize or prevent homocoupling?
A3: Several strategies can be employed to minimize or prevent homocoupling:
-
Run the reaction under an inert atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is crucial, especially when a copper co-catalyst is used.[1][2]
-
Use copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[2][3]
-
Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[2]
-
Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[2]
Q4: Can the choice of base and solvent affect the amount of homocoupling?
A4: Absolutely. The base and solvent system plays a critical role. The base is necessary to deprotonate the terminal alkyne, but its nature and strength can influence the reaction outcome. Similarly, the solvent can affect catalyst stability and the solubility of reactants and intermediates, thereby influencing the relative rates of the desired cross-coupling and the undesired homocoupling.[4][5] Optimization of the base and solvent combination is often necessary for challenging substrates.
Q5: Are there specific ligands that can suppress homocoupling?
A5: Yes, the choice of phosphine ligand on the palladium catalyst can influence the extent of homocoupling. Bulky and electron-rich phosphine ligands can often favor the desired cross-coupling pathway over homocoupling.[2][6] However, the optimal ligand is often substrate-dependent, and screening of different ligands may be necessary to achieve the best results.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of homocoupled alkyne byproduct. | 1. Presence of oxygen in the reaction. 2. High concentration of copper co-catalyst. 3. Slow rate of cross-coupling relative to homocoupling. | 1. Ensure rigorous exclusion of oxygen by using degassed solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen).[1][2] 2. Reduce the amount of copper co-catalyst or switch to a copper-free protocol.[1][2] 3. Optimize reaction conditions (temperature, solvent, base, ligand) to favor the cross-coupling reaction. Consider the slow addition of the terminal alkyne.[2] |
| Low or no yield of the desired product, with starting materials remaining. | 1. Inactive catalyst (palladium or copper). 2. Insufficiently reactive aryl/vinyl halide. 3. Inappropriate base or solvent. | 1. Use fresh, high-purity catalysts.[7] 2. Consider using a more reactive halide (I > Br > Cl). For less reactive halides, higher temperatures and more active catalyst systems may be required.[3][7] 3. Screen different bases and solvents to find a more suitable system for your specific substrates.[4][5] |
| Formation of a black precipitate (palladium black). | 1. Decomposition of the palladium catalyst. 2. Presence of impurities. 3. Inappropriate reaction temperature or solvent. | 1. Use fresh, high-purity reagents and solvents.[7] 2. Lower the reaction temperature. 3. Some solvents may promote the formation of palladium black; consider screening alternative solvents.[7] |
Data Presentation
Table 1: Effect of Copper Co-catalyst on Product Distribution
| Catalyst System | Temperature (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| Pd(OAc)₂ / CuI | 25 | 85 | 10 |
| Pd(OAc)₂ (Copper-free) | 80 | 92 | <2 |
Note: Yields are representative and can vary based on specific substrates and other reaction conditions.[1]
Table 2: Influence of Base on Sonogashira Coupling Yield
| Base | Solvent | Temperature (°C) | Yield (%) |
| Piperidine | Acetonitrile | Reflux | 95 |
| Triethylamine (TEA) | Acetonitrile | Reflux | 85 |
| Cesium Carbonate (Cs₂CO₃) | 1,4-Dioxane | 90 | 92 |
| Potassium Carbonate (K₂CO₃) | DMF | 100 | 78 |
Note: Yields are representative and can vary based on specific substrates and other reaction conditions.[4][8]
Table 3: Effect of Solvent on Sonogashira Coupling Yield
| Solvent | Temperature (°C) | Yield (%) |
| Toluene | 80 | 70 |
| DMF | 80 | 20 |
| Acetonitrile | Reflux | 95 |
| 2-MeTHF | Room Temp | 94 |
Note: Yields are representative and can vary based on specific substrates and other reaction conditions.[4][5][8]
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling with Oxygen Exclusion
This protocol details the steps to rigorously exclude oxygen, which is critical for suppressing Glaser coupling in copper-catalyzed reactions.
Glassware and Reagent Preparation:
-
All glassware should be oven-dried or flame-dried under vacuum and cooled under an argon or nitrogen atmosphere.
-
Solvents (e.g., THF, triethylamine) must be anhydrous and thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.
-
All solid reagents should be dried in a vacuum oven.
Reaction Setup (using Schlenk Technique):
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).
-
Stir the mixture and add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Maintain a positive pressure of inert gas throughout the reaction. Heat the reaction as required and monitor its progress by TLC or GC/MS.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to minimize homocoupling.
Reagent Preparation:
-
Ensure all solvents are anhydrous and degassed.
-
The aryl halide, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: The Sonogashira catalytic cycle, highlighting the main pathway and the competing Glaser homocoupling side reaction.
Caption: A troubleshooting workflow for minimizing homocoupling in Sonogashira reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.lucp.net [books.lucp.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. depts.washington.edu [depts.washington.edu]
Technical Support Center: Sonogashira Coupling with Sulfur-Containing Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in Sonogashira coupling reactions involving sulfur-containing substrates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira reaction failing or giving low yields when I use a substrate containing a sulfur atom?
A1: Sulfur-containing functional groups, such as thiols, thioethers, and thiophenes, are known to be potential poisons for palladium catalysts.[1][2] The sulfur atom can coordinate strongly to the palladium center, leading to the deactivation of the catalyst. This poisoning can occur through several mechanisms, including the formation of stable palladium-sulfur bonds that block the active sites required for the catalytic cycle to proceed.[1] The extent of this deactivation can depend on the specific nature of the sulfur-containing group and the reaction conditions.
Q2: What are the most common sulfur-containing functional groups that cause catalyst deactivation in Sonogashira coupling?
A2: While a wide range of sulfur-containing compounds can affect the catalyst, some of the most common problematic groups include:
-
Thiols (-SH): These are particularly potent poisons due to the strong interaction between the sulfur lone pair and the palladium catalyst.
-
Thioethers (-S-R): These can also deactivate the catalyst, although the effect might be less pronounced than with thiols.
-
Thiophenes and other sulfur-containing heterocycles: The sulfur atom within the aromatic ring can coordinate to the palladium, inhibiting its catalytic activity. The position of the sulfur atom relative to the reacting halide can also influence the reaction's success.
Q3: Are there any general strategies to overcome catalyst deactivation by sulfur-containing substrates?
A3: Yes, several strategies have been developed to mitigate the poisoning effects of sulfur:
-
Use of Copper-Free Conditions: The traditional Sonogashira reaction uses a copper(I) co-catalyst. However, copper-free protocols have been shown to be more tolerant of certain functional groups, including some sulfur-containing ones.[3][4][5] Eliminating copper can sometimes prevent the formation of undesirable side products and improve catalyst performance with challenging substrates.
-
Ligand Selection: The choice of ligand for the palladium catalyst is crucial. Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), have been shown to be effective in promoting the Sonogashira coupling of sulfur-containing substrates.[6][7] These ligands can help to stabilize the active catalytic species and prevent its deactivation.
-
Use of Air-Stable Precatalysts: Modern palladium precatalysts are designed to be more robust and air-stable, and they can generate the active catalytic species in situ.[8] These precatalysts can sometimes offer better performance with challenging substrates compared to traditional palladium sources.
-
Reaction Optimization: Careful optimization of reaction parameters such as temperature, solvent, and base can also help to improve the outcome of the reaction. For instance, in some cases, lower reaction temperatures may be beneficial.[9]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting Sonogashira coupling reactions with sulfur-containing substrates.
Problem 1: Low or no conversion of the starting material.
| Possible Cause | Suggested Solution | Rationale |
| Catalyst Poisoning by Sulfur | 1. Switch to a copper-free protocol. [3][4] 2. Employ bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or other specialized ligands.[6][7] 3. Increase catalyst loading incrementally (e.g., from 1-2 mol% to 5 mol%). | 1. Copper-free systems can be more robust towards certain catalyst poisons. 2. These ligands can protect the palladium center and promote the desired catalytic cycle over deactivation pathways. 3. A higher concentration of the active catalyst may compensate for partial deactivation. |
| Sub-optimal Reaction Conditions | 1. Screen different solvents (e.g., DMF, THF, toluene).[9] 2. Vary the base (e.g., triethylamine, diisopropylamine, cesium carbonate).[6] 3. Adjust the reaction temperature. While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition. Try a lower temperature first.[9] | The optimal conditions can be highly substrate-dependent. A systematic screen can help identify a more favorable reaction environment. |
| Poor Quality of Reagents | 1. Use freshly distilled solvents and bases. 2. Ensure the palladium catalyst and any ligands are of high purity and have been stored correctly. | Impurities in reagents can inhibit the reaction. |
Problem 2: Formation of significant side products (e.g., homocoupling of the alkyne).
| Possible Cause | Suggested Solution | Rationale |
| Glaser Coupling (Alkyne Homocoupling) | 1. Switch to a copper-free Sonogashira protocol. [4][5] 2. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. | 1. Glaser coupling is a copper-catalyzed process. Removing copper is the most effective way to prevent this side reaction. 2. Oxygen can promote the oxidative homocoupling of the alkyne. |
| Decomposition of Starting Material or Product | 1. Lower the reaction temperature. [9] 2. Reduce the reaction time by monitoring the reaction closely and stopping it once the starting material is consumed. | High temperatures can lead to the degradation of sensitive substrates or products. |
Quantitative Data on Sonogashira Coupling with Sulfur-Containing Substrates
The following tables provide a summary of reported yields for the Sonogashira coupling of various sulfur-containing aryl halides. These examples can serve as a starting point for designing your own experiments.
Table 1: Sonogashira Coupling of Thiophene Derivatives
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromothiophene | Phenylacetylene | (AllylPdCl)₂ / P(t-Bu)₃ | Cs₂CO₃ | DMF | RT | 18 | 85 |
| 2-Bromothiophene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 12 | 75 |
| 2,5-Dibromothiophene | Phenylacetylene (2 eq.) | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | 24 | 60 |
Table 2: Sonogashira Coupling of Aryl Halides with Thioether Substituents
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-(Methylthio)iodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 6 | 92 |
| 4-(Methylthio)bromobenzene | Phenylacetylene | PdCl₂(dppf) / CuI | Et₃N | DMF | 100 | 12 | 78 |
| 2-(Ethylthio)iodobenzene | 1-Octyne | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 80 | 18 | 85 |
Table 3: Sonogashira Coupling of Aryl Halides with Sulfone Substituents
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-(Methylsulfonyl)iodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 60 | 8 | 88 |
| 4-(Phenylsulfonyl)bromobenzene | 1-Hexyne | PdCl₂(Amphos)₂ | Cs₂CO₃ | Dioxane | 100 | 24 | 72 |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of 3-Bromothiophene with Phenylacetylene
This protocol is adapted from a general procedure for copper-free Sonogashira reactions.[3]
Materials:
-
3-Bromothiophene (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
(AllylPdCl)₂ (0.01 mmol, 1 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add (AllylPdCl)₂ (3.7 mg, 0.01 mmol) and P(t-Bu)₃ (8.1 mg, 0.04 mmol).
-
Add anhydrous DMF (2 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
In a separate Schlenk flask, add 3-bromothiophene (163 mg, 1.0 mmol), cesium carbonate (652 mg, 2.0 mmol), and the remaining DMF (3 mL).
-
Add the phenylacetylene (132 µL, 1.2 mmol) to the substrate mixture.
-
Transfer the prepared catalyst solution to the substrate mixture via a syringe.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water (10 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycles and Deactivation Pathway
The following diagrams illustrate the key catalytic cycles in Sonogashira coupling and a proposed mechanism for catalyst deactivation by a thiol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
Troubleshooting incomplete TMS deprotection of Trimethyl(thiophen-2-ylethynyl)silane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering incomplete TMS deprotection of Trimethyl(thiophen-2-ylethynyl)silane.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete TMS deprotection of this compound?
Incomplete deprotection can stem from several factors:
-
Insufficient Reagent: The amount of the deprotecting agent may be inadequate to fully convert the starting material. For fluoride-based methods like tetrabutylammonium fluoride (TBAF), using an excess is common. While catalytic amounts of base (e.g., K₂CO₃ in methanol) can be effective, some substrates may require stoichiometric amounts.[1]
-
Short Reaction Time: The reaction may not have been allowed to run long enough for completion. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[1]
-
Low Reaction Temperature: The reaction rate might be too slow at room temperature. Gently heating the reaction can increase the rate, but caution is advised as it may also promote side reactions.[1]
-
Inappropriate Solvent: The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF or acetonitrile are typically used for fluoride-based deprotections, while protic solvents like methanol are common for base-catalyzed methods.[1]
-
Steric Hindrance: While TMS is not a particularly bulky group, steric hindrance in the substrate can slow down the reaction.[1]
Q2: I'm observing side products in my reaction. What could they be?
With a thiophene-containing substrate, potential side reactions could involve the thiophene ring itself, especially under strongly basic or acidic conditions. Terminal alkynes can also be unstable and may decompose or undergo side reactions if left for extended periods, especially in the presence of air or light.[1] It is advisable to use the deprotected alkyne in the subsequent synthetic step as soon as possible.[1]
Q3: Can I use a stronger base to speed up the reaction?
While a stronger base might increase the reaction rate, it can also lead to undesired side reactions or decomposition of the starting material or product, especially with a sensitive heterocyclic ring like thiophene.[2] It is often preferable to first try optimizing other parameters like reaction time, temperature, or reagent stoichiometry.
Q4: My deprotected product seems to be degrading during workup or purification. What can I do?
The terminal alkyne product can be sensitive.[1] Consider the following to improve stability and yield:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]
-
Prompt Use: Use the deprotected product immediately in the next step to avoid degradation upon storage.[1]
-
Careful Purification: When performing column chromatography, be mindful that silica gel can sometimes cause degradation of sensitive compounds.[3] Consider using a less acidic stationary phase or minimizing the time the compound spends on the column.
Troubleshooting Guide
If you are experiencing incomplete deprotection, follow this step-by-step troubleshooting guide.
Step 1: Verify Reagent Quality and Quantity
-
Reagent Quality: Ensure that your deprotecting agent is of good quality. For instance, TBAF solutions can absorb water, which can affect their reactivity.
-
Increase Stoichiometry: If using a fluoride source like TBAF, try increasing the equivalents to 1.5-2.0 per silyl group.[1] For base-catalyzed methods like K₂CO₃/MeOH, if a catalytic amount is failing, consider increasing to a stoichiometric amount.[1]
Step 2: Optimize Reaction Time and Temperature
-
Extend Reaction Time: Monitor the reaction closely by TLC or LC-MS and allow it to stir for a longer period. Be aware that prolonged reaction times can sometimes lead to product degradation.[1]
-
Increase Temperature: Gently heat the reaction mixture. For example, if the reaction is sluggish at room temperature, try warming it to 40-50 °C. Monitor carefully for the appearance of any new side products.[1]
Step 3: Evaluate Alternative Deprotection Methods
If optimization of your current method fails, consider switching to a different deprotection protocol. The choice of method can be critical for success.
Data Presentation: Comparison of TMS Deprotection Methods
| Deprotection Method | Reagent(s) | Solvent(s) | Typical Temperature | Typical Reaction Time | Yield (%) | Notes |
| Base-Catalyzed | K₂CO₃ (catalytic to 1.5 equiv.) | Methanol | Room Temperature | 1-4 hours | ~82-98% | Mild and common method.[1][4][5] Can be slow for some substrates. |
| Fluoride-Based | TBAF (1.5-2.0 equiv.) | THF or Acetonitrile | Room Temperature | Varies (minutes to hours) | High | Very effective, but TBAF can be basic and workup can be challenging.[6][7] |
| Silver-Catalyzed | AgNO₃ or AgOTf (catalytic) | Acetone/Water/DCM | Room Temperature | Varies | High | Chemoselective for TMS over other silyl groups.[8][9] |
| Silver-Mediated | AgF (1.5 equiv.) | Methanol | Room Temperature | Varies | Good to Excellent | Effective for bulkier silyl groups, may work well for challenging TMS deprotections.[10][11] |
Experimental Protocols
Protocol 1: Potassium Carbonate in Methanol
This procedure is a mild and widely used method for TMS deprotection.[1][4]
-
Dissolution: Dissolve this compound (1.0 equivalent) in methanol (to achieve a concentration of 0.1-0.2 M).
-
Reagent Addition: Add potassium carbonate (K₂CO₃) (0.2 to 1.5 equivalents).
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., N₂).
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).[1]
-
Workup:
-
Concentrate the reaction mixture in vacuo.
-
Dilute the residue with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography if necessary.
Protocol 2: Tetrabutylammonium Fluoride (TBAF) in THF
This is a very effective but more aggressive method.
-
Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Reagent Addition: Add a 1M solution of TBAF in THF (1.5-2.0 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Workup:
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Silver Nitrate Catalyzed Deprotection
This method offers high chemoselectivity.[8][9]
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of acetone, water, and dichloromethane (4:1:7).[8]
-
Catalyst Addition: Add silver nitrate (AgNO₃) or silver triflate (AgOTf) (0.1 equivalents).[8]
-
Reaction: Stir the resulting mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC.
-
Workup:
-
Once the reaction is complete, dilute with water and extract with dichloromethane.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate in vacuo.
-
-
Purification: Purify the residue by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting incomplete TMS deprotection.
TMS Deprotection Reaction Pathway (Base-Catalyzed)
Caption: Base-catalyzed TMS deprotection of an alkyne.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Sciencemadness Discussion Board - Aqueous TBAF Deprotection of Alcohols - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. scielo.org.mx [scielo.org.mx]
Impact of base and solvent on the yield of Trimethyl(thiophen-2-ylethynyl)silane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of Trimethyl(thiophen-2-ylethynyl)silane. The content focuses on the critical impact of base and solvent selection on reaction yield, offering detailed experimental protocols and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne (ethynyltrimethylsilane) with an aryl or vinyl halide (typically 2-iodothiophene or 2-bromothiophene) and is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
Q2: Why is the choice of base so critical for the yield of the Sonogashira reaction?
A2: The base plays multiple crucial roles in the Sonogashira catalytic cycle. Its primary functions are to deprotonate the terminal alkyne to form the reactive copper acetylide intermediate and to neutralize the hydrogen halide byproduct generated during the reaction. The basicity and steric properties of the base can significantly influence the rate of these steps and suppress side reactions, thereby directly impacting the overall yield and purity of the final product.
Q3: How does the solvent affect the reaction outcome?
A3: The solvent's polarity and coordinating ability can have a profound impact on the reaction rate and yield. Polar aprotic solvents like DMF and DMSO can enhance reaction rates by effectively solvating the reactants and stabilizing charged intermediates.[1] However, in some cases, non-polar solvents like toluene may be preferred to minimize side reactions or prevent catalyst inhibition.[1] The choice of solvent can also influence the solubility of the reactants and catalyst, which is critical for an efficient reaction.
Q4: Can this reaction be performed without a copper co-catalyst?
A4: Yes, copper-free Sonogashira reactions are possible and are often employed to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[2] These conditions typically require specific ligands and may necessitate higher reaction temperatures or different bases to achieve good yields.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium catalyst may have decomposed. 2. Poor Quality Reagents: Impurities in starting materials or solvents can poison the catalyst. 3. Inappropriate Base or Solvent: The chosen base may not be strong enough, or the solvent may not be suitable for the specific substrates. 4. Reaction Temperature Too Low: Particularly for less reactive halides like 2-bromothiophene.[3] | 1. Use a fresh, high-quality palladium catalyst. Consider using a pre-catalyst that is more stable. 2. Ensure all reagents are pure and solvents are anhydrous and degassed. 3. Refer to the data tables below to select a more effective base-solvent combination. Amine bases like triethylamine or diisopropylamine are common choices.[2] 4. Increase the reaction temperature, especially when using aryl bromides. |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst Decomposition: This can be caused by impurities, unsuitable solvent, or incorrect temperature. 2. Presence of Oxygen: Can lead to catalyst degradation. | 1. Use high-purity reagents and solvents. Some anecdotal evidence suggests that THF may promote palladium black formation.[4] 2. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.[2] |
| Significant Alkyne Homocoupling (Glaser Coupling) | 1. Presence of Oxygen: This side reaction is often promoted by the copper co-catalyst in the presence of oxygen. 2. High Copper Catalyst Loading: Excessive copper(I) can favor homocoupling. | 1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere throughout the reaction. 2. Reduce the amount of copper(I) iodide used. 3. Consider switching to a copper-free Sonogashira protocol.[2] |
| Multiple Spots on TLC, Messy Reaction Mixture | 1. Side Reactions: In addition to Glaser coupling, other side reactions may be occurring. 2. Starting Material Decomposition: Thiophene derivatives can be sensitive to certain conditions. | 1. Optimize the reaction conditions (base, solvent, temperature) to favor the desired product. 2. Consider using milder reaction conditions or protecting sensitive functional groups. |
Data Presentation: Impact of Base and Solvent on Yield
The following tables summarize the impact of different bases and solvents on the yield of Sonogashira couplings involving thiophene derivatives and alkynylsilanes, based on literature data.
Table 1: Effect of Different Bases on Yield
| Base | Solvent | Thiophene Substrate | Yield (%) | Reference |
| Triethylamine (Et₃N) | THF | 2-Bromothiophene | Moderate to High | [4] |
| Diisopropylamine (DIPA) | Toluene | 2-Bromothiophene | High | [3] |
| Piperidine | DMF | 2-Iodothiophene | High | [5] |
| Cesium Carbonate (Cs₂CO₃) | Dioxane | 2-Bromothiophene | Moderate | [6] |
| Potassium Carbonate (K₂CO₃) | DMF/H₂O | 2-Iodothiophene | Moderate to High | [7] |
Table 2: Effect of Different Solvents on Yield
| Solvent | Base | Thiophene Substrate | Yield (%) | Reference |
| Toluene | Diisopropylamine | 2-Bromothiophene | High | [3] |
| Tetrahydrofuran (THF) | Triethylamine | 2-Bromothiophene | Moderate to High | [4] |
| Dimethylformamide (DMF) | Triethylamine | 2-Iodothiophene | High | [8] |
| Dioxane | Cesium Carbonate | 2-Bromothiophene | Moderate | [6] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Cesium Carbonate | 2-Bromothiophene | Good to Excellent | [9] |
Experimental Protocols
Protocol 1: Standard Copper-Co-catalyzed Sonogashira Coupling
This protocol is a general method for the synthesis of this compound from 2-iodothiophene.
Materials:
-
2-Iodothiophene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed Tetrahydrofuran (THF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-iodothiophene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).
-
Add anhydrous, degassed THF (to achieve a concentration of 0.1-0.5 M).
-
Add triethylamine (2-5 eq.) followed by ethynyltrimethylsilane (1.1-1.5 eq.).
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative method that avoids the use of a copper co-catalyst.
Materials:
-
2-Bromothiophene
-
Ethynyltrimethylsilane
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(CH₃CN)₂Cl₂)
-
Phosphine ligand (e.g., cataCXium® A, XPhos)
-
Base (e.g., Cesium carbonate (Cs₂CO₃))
-
Anhydrous and degassed solvent (e.g., 2-Methyltetrahydrofuran (2-MeTHF))
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add 2-bromothiophene (1.0 eq.), the palladium catalyst (0.01-0.05 eq.), and the phosphine ligand (0.02-0.10 eq.) to a dry Schlenk flask.
-
Add ethynyltrimethylsilane (1.2 eq.) and the base (e.g., Cs₂CO₃, 2.0 eq.).
-
Add the anhydrous, degassed solvent (e.g., 2-MeTHF).
-
Thoroughly degas the reaction mixture.
-
Stir the reaction at room temperature or heat as required (typically 25-100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key factors of base and solvent selection impacting reaction yield.
References
- 1. books.lucp.net [books.lucp.net]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Removal of residual palladium catalyst from Trimethyl(thiophen-2-ylethynyl)silane
Welcome to the technical support center dedicated to addressing the challenges of removing residual palladium catalyst from Trimethyl(thiophen-2-ylethynyl)silane. This resource provides researchers, scientists, and drug development professionals with practical guidance, troubleshooting solutions, and detailed protocols to ensure the highest purity of your compound.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my this compound?
A1: Residual palladium, even in trace amounts, can be detrimental for several reasons. In drug development, regulatory bodies like the ICH have strict limits on elemental impurities due to potential toxicity.[1][2] For instance, the permitted daily exposure (PDE) for palladium in oral medications is 10 ppm (100 µ g/day for a 10g daily dose).[3][4] Furthermore, residual palladium can interfere with subsequent synthetic steps, poison catalysts in downstream reactions, and compromise the accuracy of biological screening assays.[5]
Q2: What are the most common methods for removing palladium after a Sonogashira coupling?
A2: The most prevalent methods involve adsorption, filtration, crystallization, and extraction.[6]
-
Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized solid-supported metal scavengers.[6]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium (e.g., Pd/C) or precipitated palladium metal.[7][8][9]
-
Chromatography: Standard silica gel column chromatography is often effective at separating the desired compound from palladium residues.[7][8]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[6]
Q3: How do I choose the best palladium removal method for my experiment?
A3: The optimal method depends on the nature of your product, the form of the palladium residue (homogeneous vs. heterogeneous), the required purity level, and the scale of your reaction.[6][10] For this compound, which is a relatively non-polar compound, a combination of filtration through Celite followed by column chromatography is a common starting point. If palladium levels remain high, treatment with a specialized scavenger is recommended.
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium from this compound and provides step-by-step solutions.
Problem 1: My purified product is still grey/black, indicating palladium contamination.
-
Possible Cause: Inefficient removal of heterogeneous or colloidal palladium.
-
Solutions:
-
Optimize Filtration: Ensure you are using a sufficiently thick (1-2 cm) and well-packed Celite pad in a sintered glass funnel. Diluting the reaction mixture with a suitable solvent can reduce viscosity and improve filtration efficiency.[8]
-
Use Activated Carbon: Before filtration, stir the crude product solution with activated carbon (e.g., Darco KB-B) for several hours. The carbon will adsorb palladium species, which can then be filtered off.[6][11]
-
Consider a Scavenger: If filtration and carbon treatment are insufficient, use a solid-supported scavenger designed to bind palladium.
-
Problem 2: Palladium levels (measured by ICP-MS) are still above the acceptable limit after column chromatography.
-
Possible Cause: The palladium species might be co-eluting with your product, or the initial contamination level is very high.
-
Solutions:
-
Employ a Metal Scavenger: This is the most targeted approach. Thiol-functionalized silica (Si-Thiol) or Dimercaptotriazine-functionalized silica (Si-DMT) are highly effective for palladium.[12][13] A typical procedure involves stirring the product solution with the scavenger (5-10 equivalents relative to the initial palladium) for 16-24 hours before filtering.[11]
-
Perform a Liquid-Liquid Extraction: An aqueous wash with a solution of a chelating agent like N-acetyl cysteine (1M) at an elevated temperature (e.g., 60°C) can extract palladium into the aqueous phase.[14]
-
Re-crystallization: If your product is a solid, re-crystallization from a suitable solvent system can effectively leave palladium impurities in the mother liquor.
-
Problem 3: I am losing a significant amount of my product during the scavenging process.
-
Possible Cause: The scavenger is adsorbing your product in addition to the palladium.
-
Solutions:
-
Reduce Scavenger Amount: Use the minimum amount of scavenger necessary. Perform a small-scale screen to determine the optimal loading.[10]
-
Thoroughly Wash the Scavenger: After filtering off the scavenger, wash it with several portions of fresh solvent to recover any adsorbed product.[10][11]
-
Switch Scavengers: Different scavengers have different surface properties. Your product may have a lower affinity for an alternative scavenger.[10] For example, if you are using a thiol-based scavenger, you could try a triamine-based one.
-
Quantitative Data on Scavenger Performance
The efficiency of various palladium removal techniques can be compared based on their ability to reduce palladium content, typically measured in parts-per-million (ppm).
| Scavenging Method | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Si-TMT Scavenger | 500 | < 9 (LOD*) | 0.2g scavenger/1g product, EtOAc, RT, 16h | [15] |
| MP-TMT Scavenger | 33,000 | < 200 | 5 equiv., RT, overnight | [16] |
| MP-TMT Scavenger | 500-800 | < 10 | 5 equiv., RT, overnight | [16] |
| Activated Charcoal | 300 | < 1 | 0.2 wt, 45 °C, 18 h | [11] |
| Carboxen® 564 | 1250 | 12 | 40 °C in Methanol, 24h | [17] |
| Silica-Thiol | 1250 | > 12 | 40 °C in Methanol, 24h | [17] |
| SEM-26 + N-acetyl cysteine | ~1,000 | 4 - 150 | Optimized Process | [9] |
*LOD: Limit of Detection
Visualizing the Workflow
General Palladium Removal Workflow
The following diagram outlines the typical workflow for removing residual palladium after a synthesis like the Sonogashira coupling.
Caption: Workflow for palladium removal and purification.
Troubleshooting Decision Tree
When faced with persistent palladium contamination, this decision tree can guide your troubleshooting process.
Caption: Decision tree for troubleshooting palladium removal.
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging (Batch Mode)
-
Reaction Work-up: After the Sonogashira coupling is complete, perform a standard aqueous work-up to remove water-soluble materials. Concentrate the organic layer to obtain the crude this compound.
-
Solvent Choice: Dissolve the crude product in a suitable solvent such as THF, Toluene, or Dichloromethane (DCM).[11]
-
Scavenger Addition: Add a solid-supported palladium scavenger (e.g., SiliaMetS® Thiol or DMT) to the solution. A typical starting point is 5-10 weight equivalents relative to the mass of the palladium catalyst used in the reaction.[11]
-
Stirring: Stir the mixture at room temperature. For challenging cases, the temperature can be elevated to 40-50°C. A typical duration is between 4 and 24 hours.[11][12]
-
Filtration: Filter the mixture through a pad of Celite or a medium-porosity filter paper to completely remove the solid scavenger.[11]
-
Washing: Wash the filtered scavenger with a small amount of fresh solvent to ensure complete recovery of the product.[11]
-
Concentration and Analysis: Combine the filtrate and washings, and concentrate under reduced pressure. Analyze the resulting material for residual palladium content using ICP-MS.[11]
Protocol 2: Purification via Filtration through Celite
This method is primarily for removing heterogeneous or precipitated palladium.
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) and gently press down to create a compact, level bed.[8] Pre-wet the Celite pad with the solvent you will use for filtration.[10]
-
Dilute Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.[8][10]
-
Filter: Slowly pour the diluted mixture onto the center of the Celite bed. Apply a gentle vacuum to draw the solution through the filter.
-
Wash and Collect: Wash the Celite pad with fresh solvent to recover all of the product.[8] The collected filtrate contains the product, now free of insoluble palladium species.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. database.ich.org [database.ich.org]
- 3. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. onyxipca.com [onyxipca.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cphi-online.com [cphi-online.com]
- 13. silicycle.com [silicycle.com]
- 14. reddit.com [reddit.com]
- 15. biotage.com [biotage.com]
- 16. biotage.com [biotage.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Silyl Protecting Groups for 2-Ethynylthiophene: TMS vs. TIPS vs. TBDMS
For researchers, scientists, and drug development professionals working with the versatile building block 2-ethynylthiophene, the selection of an appropriate protecting group for its terminal alkyne is a critical step in multi-step synthesis. The acidic proton of the ethynyl group necessitates protection to prevent unwanted side reactions under various conditions, such as during cross-coupling reactions. Trimethylsilyl (TMS), triisopropylsilyl (TIPS), and tert-butyldimethylsilyl (TBDMS) are three of the most common silyl protecting groups employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational selection of a protecting group tailored to specific synthetic needs.
Relative Stability and Performance Overview
The choice between TMS, TIPS, and TBDMS hinges on the required stability of the protecting group throughout the synthetic sequence and the conditions available for its eventual removal. The stability of these silyl groups is primarily dictated by steric hindrance around the silicon atom, which influences their susceptibility to cleavage by both acidic and basic reagents, as well as fluoride ions.
The general order of stability for these silyl ethers is: TMS < TBDMS < TIPS .
-
Trimethylsilyl (TMS): As the smallest of the three, the TMS group is readily introduced and easily cleaved. This lability makes it suitable for short-term protection where mild deprotection conditions are desired. However, it may not be robust enough to withstand more demanding reaction conditions.
-
tert-Butyldimethylsilyl (TBDMS): Offering a significant increase in stability compared to TMS, the TBDMS group provides a good balance between robustness and ease of removal. It is stable to a wider range of non-acidic reagents and chromatographic conditions.
-
Triisopropylsilyl (TIPS): The bulkiest of the three, the TIPS group offers the highest stability. It is the protecting group of choice when harsh reaction conditions are anticipated, or when orthogonal deprotection strategies are required in the presence of other, more labile silyl groups. Its removal, consequently, requires more forcing conditions.
Data Presentation: A Quantitative Comparison
The following tables summarize typical experimental conditions and reported yields for the protection of 2-ethynylthiophene and the subsequent deprotection of the corresponding silylated derivatives.
Table 1: Protection of 2-Ethynylthiophene
| Protecting Group | Silylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TMS | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Toluene | 70 | 24 | ~95% (in situ generation and coupling) |
| TIPS | TIPSCl | n-BuLi | THF | -78 to RT | 2 | >90% |
| TBDMS | TBDMSCl | Imidazole | DMF | Room Temp. | 12 | ~85-95% |
Table 2: Deprotection of Silyl-Protected 2-Ethynylthiophenes
| Protected Compound | Deprotection Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| 2-(Trimethylsilylethynyl)thiophene | K₂CO₃ | Methanol | Room Temp. | Short | High (>95%) |
| 2-(Triisopropylsilylethynyl)thiophene | TBAF (1 M in THF) | THF | Room Temp. | 1-3 h | High (>90%) |
| 2-(tert-Butyldimethylsilylethynyl)thiophene | TBAF (1 M in THF) | THF | Room Temp. | 1-2 h | High (>90%) |
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below.
Protection of 2-Ethynylthiophene with TIPSCl
To a solution of 2-ethynylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), n-butyllithium (n-BuLi, 1.1 eq) is added dropwise. The resulting solution is stirred at -78 °C for 30 minutes, after which triisopropylsilyl chloride (TIPSCl, 1.2 eq) is added. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 2-(triisopropylsilylethynyl)thiophene.
Deprotection of 2-(Triisopropylsilylethynyl)thiophene with TBAF
To a solution of 2-(triisopropylsilylethynyl)thiophene (1.0 eq) in tetrahydrofuran (THF), a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq) is added at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion (typically 1-3 hours), the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography to yield 2-ethynylthiophene.
Visualization of Reaction Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of 2-ethynylthiophene.
A Comparative Guide to Protecting Groups for Terminal Alkynes in Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides. A critical aspect of this reaction is the strategic use of protecting groups for the terminal alkyne, which prevents undesired side reactions and allows for the synthesis of complex molecules. This guide provides an objective comparison of common and alternative protecting groups, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal protecting group for their specific synthetic needs.
Comparison of Key Protecting Groups
The selection of a suitable protecting group is contingent on several factors, including its stability to reaction conditions, the ease of its introduction and removal, and its influence on the purification of the desired products. Here, we compare three widely used protecting groups: Trimethylsilyl (TMS), Triisopropylsilyl (TIPS), and Diphenylphosphoryl (Ph₂P(O)).
| Protecting Group | Structure | Key Advantages | Key Disadvantages |
| Trimethylsilyl (TMS) | -Si(CH₃)₃ | - Readily available and inexpensive reagents.- Easily introduced.- Mild deprotection conditions. | - Labile to acidic and some basic conditions.- Low polarity can make chromatographic purification challenging. |
| Triisopropylsilyl (TIPS) | -Si(i-Pr)₃ | - More sterically hindered and stable than TMS.- Allows for selective deprotection in the presence of TMS. | - Deprotection requires stronger conditions than TMS.- Reagents are more expensive than TMS reagents. |
| Diphenylphosphoryl (Ph₂P(O)) | -P(O)(Ph)₂ | - High polarity significantly simplifies purification by chromatography.[1] - Stable under acidic conditions. | - Introduction requires a two-step procedure (phosphination and oxidation).- Deprotection often requires strong bases. |
Performance in Sonogashira Coupling: A Quantitative Overview
While a direct comparison of yields under identical conditions across a range of substrates is not extensively documented in a single study, the following table compiles representative data from various sources to illustrate the typical performance of each protecting group in Sonogashira coupling reactions. It is important to note that reaction yields are highly substrate and condition dependent.
| Protecting Group | Aryl Halide | Alkyne | Catalyst System | Base / Solvent | Yield (%) | Reference |
| TMS | 1-Iodo-4-nitrobenzene | TMS-phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 95% | Representative |
| TIPS | 1-Iodo-4-methoxybenzene | TIPS-phenylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH / THF | 92% | Representative |
| Ph₂P(O) | 1,3-Diiodobenzene | Ph₂P(O)-ethynyl-1,1'-binaphthyl | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | 98% | [1] |
| TMS | 2-Iodoaniline | TMS-acetylene | Pd(PPh₃)₄ / CuI | Et₃N / DMF | 85% | Representative |
| TIPS | 4-Iodoanisole | TIPS-ethynylbenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 90% | Representative |
| Ph₂P(O) | 9-Bromo-10-iodoanthracene | Ph₂P(O)-ethyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 62% | [1] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results. The following sections provide representative protocols for the introduction and removal of each protecting group, as well as their use in a subsequent Sonogashira coupling reaction.
Trimethylsilyl (TMS) Group
Protection of Phenylacetylene with TMS:
-
Reagents: Phenylacetylene, n-Butyllithium (n-BuLi), Chlorotrimethylsilane (TMSCl), Tetrahydrofuran (THF).
-
Procedure: To a solution of phenylacetylene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, n-BuLi (1.1 eq) is added dropwise. The mixture is stirred for 30 minutes, after which TMSCl (1.2 eq) is added. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
Sonogashira Coupling with TMS-Protected Alkyne:
-
Reagents: Aryl halide (e.g., 1-iodobenzene, 1.0 eq), TMS-protected alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.05 eq), Triethylamine (Et₃N), THF.
-
Procedure: To a solution of the aryl halide in THF are added Pd(PPh₃)₂Cl₂, CuI, and Et₃N. The TMS-protected alkyne is then added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography.
Deprotection of the TMS Group:
-
Reagents: TMS-protected alkyne, Potassium carbonate (K₂CO₃), Methanol (MeOH).
-
Procedure: The TMS-protected alkyne is dissolved in methanol, and potassium carbonate (0.1 eq) is added. The mixture is stirred at room temperature for 1-2 hours. Upon completion, the solvent is removed in vacuo, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over MgSO₄, and concentrated to give the deprotected alkyne.
Triisopropylsilyl (TIPS) Group
Protection of Phenylacetylene with TIPS:
-
Reagents: Phenylacetylene, n-BuLi, Triisopropylsilyl chloride (TIPSCl), THF.
-
Procedure: Similar to the TMS protection, phenylacetylene (1.0 eq) is deprotonated with n-BuLi (1.1 eq) in THF at -78 °C. TIPSCl (1.2 eq) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The workup procedure is analogous to the TMS protection.
Sonogashira Coupling with TIPS-Protected Alkyne:
-
Reagents: Aryl halide (1.0 eq), TIPS-protected alkyne (1.2 eq), Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), Diisopropylamine (i-Pr₂NH), THF.
-
Procedure: The reaction is set up similarly to the Sonogashira coupling with a TMS-protected alkyne, using the specified catalyst and base. The reaction may require heating to achieve a reasonable reaction rate, depending on the reactivity of the aryl halide.
Deprotection of the TIPS Group:
-
Reagents: TIPS-protected alkyne, Tetrabutylammonium fluoride (TBAF), THF.
-
Procedure: To a solution of the TIPS-protected alkyne in THF, a 1 M solution of TBAF in THF (1.1 eq) is added. The reaction is stirred at room temperature until completion. The mixture is then diluted with diethyl ether and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.
Diphenylphosphoryl (Ph₂P(O)) Group
Protection of a Terminal Alkyne with Ph₂P(O)):
-
Reagents: Terminal alkyne, Chlorodiphenylphosphine (Ph₂PCl), Copper(I) iodide (CuI), Triethylamine (Et₃N), Hydrogen peroxide (H₂O₂), THF.
-
Procedure:
-
Phosphination: To a solution of the terminal alkyne (1.0 eq) in THF, CuI (0.05 eq), Et₃N (2.0 eq), and Ph₂PCl (1.1 eq) are added. The mixture is stirred at room temperature.
-
Oxidation: After completion of the phosphination, the reaction mixture is cooled to 0 °C, and a 30% aqueous solution of H₂O₂ (1.5 eq) is added dropwise. The mixture is stirred for 1 hour at room temperature. The product is then extracted and purified.[1]
-
Sonogashira Coupling with a Ph₂P(O)-Protected Alkyne:
-
Reagents: Aryl halide (1.0 eq), Ph₂P(O)-protected alkyne (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), Piperidine, Toluene.
-
Procedure: In a flask charged with the aryl halide, Ph₂P(O)-protected alkyne, Pd(PPh₃)₂Cl₂, and CuI, toluene and piperidine are added. The mixture is heated under an inert atmosphere. The high polarity of the Ph₂P(O) group often allows for straightforward purification by precipitation or simple column chromatography.[1]
Deprotection of the Ph₂P(O) Group:
-
Reagents: Ph₂P(O)-protected alkyne, Potassium tert-butoxide (t-BuOK), THF.
-
Procedure: The Ph₂P(O)-protected alkyne is dissolved in THF, and t-BuOK (1.5 eq) is added. The reaction is stirred at room temperature. The deprotected alkyne can be isolated after an aqueous workup.[1]
Workflow for Protected Sonogashira Coupling
The following diagram illustrates the general workflow for utilizing a protecting group in a Sonogashira coupling reaction, from the initial protection of the terminal alkyne to the final deprotection step to yield the desired product.
Caption: General workflow of a protected Sonogashira coupling.
Conclusion
The choice of a protecting group for terminal alkynes in Sonogashira coupling is a critical decision that can significantly impact the efficiency and practicality of a synthetic route. While silyl groups like TMS and TIPS are workhorses in this field due to their ease of use, alternative protecting groups such as the diphenylphosphoryl group offer distinct advantages, particularly in simplifying the purification of complex molecules. By carefully considering the stability, reactivity, and physical properties associated with each protecting group, researchers can devise more robust and efficient strategies for the synthesis of a wide range of acetylenic compounds.
References
A Comparative Guide to Palladium Catalysts for the Synthesis of Trimethyl(thiophen-2-ylethynyl)silane
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds, particularly for creating substituted alkynes. A key application of this reaction is the synthesis of Trimethyl(thiophen-2-ylethynyl)silane, a valuable building block in medicinal chemistry and materials science. The choice of the palladium catalyst is crucial for the efficiency and yield of this synthesis. This guide provides a comparative analysis of different palladium catalysts for this reaction, supported by experimental data, to aid researchers in selecting the optimal catalytic system.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of various palladium catalysts in the Sonogashira coupling of a halothiophene with trimethylsilylacetylene to produce this compound. The data has been compiled from different studies to provide a comparative overview.
| Catalyst System | Thiophene Substrate | Co-catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | 2-Iodothiophene | CuI | Et₃N | Toluene | Room Temp. | 2 | 80 | [1] |
| Pd(OAc)₂ / PPh₃ | 2-Bromothiophene | CuI | n-Butylamine | Dioxane | Room Temp. | 24 | ~Quantitative | [2] |
| [DTBNpP]Pd(crotyl)Cl | 3-Bromothiophene | None | TMP | DMSO | Room Temp. | 18 | 75 | [3][4] |
| MCM-41-supported Pd(0) | Iodobenzene* | CuI | Piperidine | Piperidine | Room Temp. | 2 | 96 | [5] |
*Note: Data for the MCM-41-supported catalyst is for the coupling of iodobenzene with trimethylsilylacetylene, as a direct example with a thiophene substrate was not available. This serves as a strong indicator of its high activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Method 1: Using Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
This protocol is a classic Sonogashira coupling procedure known for its reliability.
Reactants:
-
2-Iodothiophene (1.0 equiv)
-
Trimethylsilylacetylene (1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.025 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Toluene
Procedure:
-
To a dried flask under an inert atmosphere (e.g., argon), add 2-iodothiophene, PdCl₂(PPh₃)₂, and CuI.
-
Add dry toluene, followed by triethylamine.
-
Finally, add trimethylsilylacetylene dropwise to the stirred solution.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.[1]
Method 2: Using Palladium(II) Acetate (Pd(OAc)₂) with Triphenylphosphine (PPh₃)
This method provides an alternative palladium source and has been shown to be highly effective, leading to nearly quantitative yields.
Reactants:
-
2-Bromothiophene (1.0 equiv)
-
Trimethylsilylacetylene (1.2 equiv)
-
Pd(OAc)₂ (0.01 equiv)
-
Triphenylphosphine (PPh₃) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.01 equiv)
-
n-Butylamine (2.0 equiv)
-
Dioxane
Procedure:
-
A mixture of 2-bromothiophene, trimethylsilylacetylene, Pd(OAc)₂, PPh₃, CuI, and n-butylamine in dioxane is prepared in a reaction vessel.
-
The mixture is stirred at room temperature for 24 hours under an inert atmosphere.
-
After the reaction is complete, the solvent is evaporated.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The final product is isolated by column chromatography.[2]
Method 3: Using a Modern Air-Stable Palladium Precatalyst ([DTBNpP]Pd(crotyl)Cl)
This copper-free method utilizes a highly active, air-stable palladium precatalyst, simplifying the experimental setup.
Reactants:
-
3-Bromothiophene (0.5 mmol)
-
Trimethylsilylacetylene (0.8 mmol)
-
[DTBNpP]Pd(crotyl)Cl (2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol)
-
Dimethyl sulfoxide (DMSO) (2.5 mL)
Procedure:
-
In a reaction vial, combine 3-bromothiophene, [DTBNpP]Pd(crotyl)Cl, and TMP.
-
Add DMSO as the solvent.
-
Add trimethylsilylacetylene to the mixture.
-
The reaction is stirred at room temperature under an argon atmosphere for 18 hours.
-
The reaction mixture is then diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated to give the crude product, which is then purified.[3][4]
Experimental Workflow
The general workflow for the palladium-catalyzed synthesis of this compound via a Sonogashira coupling reaction is illustrated below.
Caption: General workflow for Sonogashira coupling.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Sonogashira reaction is a well-established pathway involving the palladium catalyst. The diagram below illustrates the key steps in this process.
Caption: Catalytic cycle of the Sonogashira reaction.
References
A Comparative Guide to C-C Bond Formation with Thiophene: Sonogashira vs. Suzuki, Stille, and Heck Reactions
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Thiophene, a sulfur-containing heterocycle, is a privileged scaffold found in numerous biologically active molecules and organic electronic materials.[1][2] Consequently, the efficient formation of C-C bonds involving the thiophene ring is of paramount importance. This guide provides an objective, data-driven comparison of four powerful palladium-catalyzed cross-coupling reactions for this purpose: the Sonogashira, Suzuki, Stille, and Heck reactions.
Overview of Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of C-C bonds with high efficiency and selectivity.[3] Each reaction utilizes a unique organometallic reagent to couple with an organic halide or triflate, following a general catalytic cycle.
Sonogashira Coupling
This reaction forms a C(sp²)-C(sp) bond by coupling a vinyl or aryl halide with a terminal alkyne. It is the most direct method for introducing alkynyl moieties onto a thiophene ring. The reaction is typically co-catalyzed by a copper(I) salt, although copper-free versions exist.[4][5]
Suzuki Coupling
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods, forming a C(sp²)-C(sp²) bond between an organoboron reagent (boronic acid or ester) and an organic halide.[6] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the low toxicity and environmental impact of the boron-containing byproducts.[7][8]
Stille Coupling
The Stille reaction couples an organic halide with an organotin compound (organostannane) to form a C-C bond. It is known for its excellent functional group tolerance and insensitivity to moisture or air.[9][10] However, the high toxicity of organotin reagents and byproducts is a significant drawback, especially in pharmaceutical applications.[11]
Heck Reaction
The Mizoroki-Heck reaction differs from the others by coupling an aryl or vinyl halide with an alkene.[12] This reaction offers a powerful pathway for the alkenylation of thiophenes. A key advantage is the potential for direct C-H activation, which avoids the need for pre-functionalization of the thiophene ring.[13][14]
Catalytic Cycles: A Visual Comparison
The four coupling reactions proceed via similar catalytic cycles involving a Pd(0)/Pd(II) couple. The key distinguishing step is the transmetalation phase, where the organic group is transferred from the respective organometallic reagent to the palladium center.
Caption: Generalized catalytic cycle for the Sonogashira coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki coupling reaction.
Caption: Generalized catalytic cycle for the Stille coupling reaction.
Caption: Generalized catalytic cycle for the Heck coupling reaction.
Quantitative Performance Comparison
The choice of coupling reaction often depends on the desired product, available starting materials, and required reaction conditions. The following table summarizes experimental data from the literature for the coupling of various thiophene derivatives.
| Reaction | Thiophene Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| Sonogashira | 2,5-Dichlorothiophene | (Triisopropylsilyl)acetylene | Pd(OAc)₂ / Ad₃P | Et₃N | Ball-milling | 100°C / 1h | 87 | [15] |
| Sonogashira | 2-Iodothiophenol | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 100°C / 12h | 87 | [16] |
| Suzuki | 2,5-Dibromo-3-hexylthiophene | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90°C / 12h | 82 | [17] |
| Suzuki | 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90°C / 12h | 76 | [6] |
| Suzuki | 3-Bromothiophene | 4-Anilineboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/Toluene/H₂O | 60°C / 1h | 98 | [18] |
| Stille | 2-Bromothiophene derivative | Organostannane | Pd(PPh₃)₄ | - | DMF | 110°C / - | 52 | [11] |
| Stille | 2-Iodothiophene derivative | Stannyl tyrosine derivative | Pd₂(dba)₃ / P(furyl)₃ | - | DMF | 60°C / - | 55 | [11] |
| Heck | Thiophene | 4-Iodotoluene | Pd₂(dba)₃·CHCl₃ | Ag₂CO₃ | HFIP | RT / 24h | 92 | [13] |
| Heck | 3-Bromothiophene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 120°C / - | High | [19] |
| Heck | Thiophene-3-carboxaldehyde | Iodobenzene | Pd(OAc)₂ / PPh₃ | AcONa | CH₃CN/H₂O | - / 48h | 64 | [14] |
Qualitative Feature Comparison
| Feature | Sonogashira | Suzuki | Stille | Heck |
| Key Transformation | Alkynylation | Arylation / Vinylation | Arylation / Vinylation | Alkenylation / Arylation |
| Functional Group Tolerance | Good to Excellent | Excellent[6][20] | Excellent[9][10] | Good to Excellent[14] |
| Reagent Availability | Alkynes are widely available. | Boronic acids are very common and stable.[8] | Limited commercial availability. | Alkenes are widely available. |
| Toxicity of Reagents | Low (Copper can be toxic). | Low (Boron byproducts are generally non-toxic).[7] | High (Organotin compounds are highly toxic).[9] | Low. |
| Reaction Conditions | Mild, often room temperature.[4] | Generally mild, aqueous conditions possible.[18][21] | Often requires higher temperatures. | Can require high temperatures, but RT methods exist.[13][19] |
| Key Advantage | Direct and efficient route to alkynylthiophenes. | Versatility, reliability, and low toxicity. | High functional group tolerance. | C-H functionalization is possible, avoiding pre-functionalization. |
| Key Disadvantage | Homocoupling of alkyne (Glaser coupling). | Protodeboronation of boronic acid can be a side reaction.[22] | Toxicity and removal of tin byproducts. | Regioselectivity can be an issue with unsymmetrical alkenes. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols extracted from the literature for each coupling reaction.
General Experimental Workflow
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Micellar Suzuki Cross-Coupling
Adapted from Russo, A. et al. (2021).[18]
-
Preparation: A mixture of the bromo-thiophene (0.5 mmol), aniline boronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and Et₃N (1 mmol) is prepared.
-
Solvent Addition: A premixed solution of Kolliphor EL in a 9:1 H₂O/toluene mixture (2 mL) is added to the reagents.
-
Reaction: The mixture is stirred vigorously (500 rpm) at 60 °C for the specified time (e.g., 1 hour).
-
Work-up: Ethanol (~10 mL) is added until the reaction mixture becomes homogeneous. The solvents are then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield the desired N-arylthiophene.
Protocol 2: Sonogashira Coupling for Benzo[b]thiophene Synthesis
Adapted from Chen, J. et al. (2017).[16]
-
Setup: To a sealed tube, add 2-iodothiophenol (0.5 mmol), phenylacetylene (0.6 mmol), PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), and Et₃N (1.5 mmol).
-
Solvent Addition: Add dry, degassed toluene (3 mL) to the tube under an inert atmosphere.
-
Reaction: The tube is sealed and the reaction mixture is heated to 100 °C and stirred for 12 hours.
-
Work-up: After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under vacuum.
-
Purification: The residue is purified by flash column chromatography on silica gel to afford the 2-substituted benzo[b]thiophene product.
Protocol 3: Direct C-H Arylation (Heck-type)
Adapted from Ghaffari, B. et al. (2016).[13]
-
Setup: In a vial, combine thiophene (0.75 mmol), the desired iodoarene (0.25 mmol), Pd₂(dba)₃·CHCl₃ (2.5 mol%), and Ag₂CO₃ (0.5 equiv).
-
Solvent Addition: Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (0.5 mL) to the vial.
-
Reaction: The vial is sealed and the mixture is stirred at room temperature for 24 hours.
-
Work-up: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered through a pad of celite, and concentrated.
-
Purification: The crude product is purified via column chromatography to yield the C-H arylated thiophene.
Conclusion
The Sonogashira, Suzuki, Stille, and Heck reactions are all highly effective methods for C-C bond formation with thiophene, each presenting a unique set of advantages and disadvantages.
-
The Suzuki reaction stands out as the most versatile and widely applicable method for general arylation due to its mild conditions, excellent functional group tolerance, and the low toxicity of its reagents.[23][24] It is often the first choice for synthesizing biaryl thiophene derivatives.
-
The Sonogashira reaction is the undisputed method of choice for the direct introduction of an alkyne group, providing a straightforward route to valuable conjugated materials and synthetic intermediates.[15]
-
The Heck reaction offers a unique advantage in its potential for direct C-H functionalization, which can shorten synthetic routes by eliminating the need for pre-halogenation or metallation of the thiophene substrate.[13]
-
The Stille reaction , while powerful due to its high functional group tolerance, is increasingly being replaced by the Suzuki and other couplings in pharmaceutical and industrial settings due to the severe toxicity associated with organotin compounds.[9]
Ultimately, the optimal choice of reaction depends on the specific synthetic target, the nature of the substituents, and considerations regarding process safety and environmental impact. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific application.
References
- 1. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conju ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05257H [pubs.rsc.org]
- 16. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 17. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 24. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Trimethyl(thiophen-2-ylethynyl)silane in OLEDs compared to other alkynylthiophenes
A comprehensive review of existing literature reveals a notable absence of specific performance data for trimethyl(thiophen-2-ylethynyl)silane when used as an emissive or charge-transporting material in Organic Light-Emitting Diodes (OLEDs). While the unique electronic and photophysical properties of alkynylthiophene derivatives have garnered significant interest within the OLED research community, experimental data for this particular silane-substituted compound remains elusive in publicly accessible scientific databases and publications. Therefore, this guide will provide a comparative analysis of other relevant alkynylthiophene-based materials for which performance data in OLEDs has been reported.
Alkynylthiophenes, a class of organic semiconductors, are valued for their rigid structure, extended π-conjugation, and tunable electronic properties, making them promising candidates for various applications in organic electronics, including OLEDs. The introduction of an acetylene linker and various substituent groups allows for the fine-tuning of their emission color, charge carrier mobility, and overall device efficiency.
Comparative Performance of Alkynylthiophene Derivatives in OLEDs
To provide a useful comparison, this section details the performance of several other alkynylthiophene derivatives that have been investigated for their potential in OLED applications. The following table summarizes key performance metrics from reported experimental data.
| Compound | Role in OLED | Max. External Quantum Efficiency (EQEmax) | Maximum Luminance (Lmax) | Emission Color (CIE Coordinates) |
| A series of green dopants based on 2,2-diphenylvinyl end-capped bithiophene and arylamine moieties.[1] | Green Dopant | 2.56 cd/A (Luminous Efficiency) | 5,100 cd/m² | Yellowish-green (0.42, 0.54) |
| A multi-resonance emitter with a five-membered thiophene as the π-core (Th-BN).[2] | Green Emitter | 34.6% | >1000 cd/m² | Green (512 nm peak) |
| Fluorene–dithienothiophene-S,S-dioxide copolymers.[3] | Emissive Copolymers | Not specified | Up to 6000 cd/m² | Light blue to red (wide range) |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate interpretation and replication of research findings. Below are generalized protocols for the fabrication and characterization of OLEDs, based on common practices reported in the literature for similar thiophene-based materials.
OLED Fabrication
A typical experimental workflow for the fabrication of a multilayer OLED device via thermal evaporation is outlined below.
Device Characterization
The performance of the fabricated OLEDs is typically assessed using the following characterization techniques:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photodiode. This provides information on the turn-on voltage, current efficiency, and power efficiency.
-
Electroluminescence (EL) Spectra: Collected with a spectroradiometer to determine the emission color and calculate the CIE coordinates.
-
External Quantum Efficiency (EQE): Determined from the luminance, current density, and EL spectrum.
-
Device Lifetime: Often evaluated by monitoring the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50, the time to 50% of initial luminance) under a constant current density.
Signaling Pathways and Device Physics
The operation of an OLED is governed by a series of electronic processes within the organic semiconductor layers. The following diagram illustrates the fundamental steps from charge injection to light emission.
References
A Comparative Guide to the Electronic Properties of Trimethyl(thiophen-2-ylethynyl)silane and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of Trimethyl(thiophen-2-ylethynyl)silane (TMSTES), a molecule of interest in organic electronics and sensor technology. Due to the limited availability of direct experimental and computational data for TMSTES, this guide leverages findings from closely related silyl-substituted thiophene derivatives to provide a comprehensive overview of its expected electronic characteristics. The introduction of silyl groups, such as trimethylsilyl (TMS), to thiophene-based materials is a recognized strategy for tuning their electronic properties for various applications.[1]
Core Electronic Properties: A Quantitative Comparison
The electronic properties of thiophene-based molecules are significantly influenced by substituent groups. Silyl groups, like the trimethylsilyl group in TMSTES, generally act as weak electron-donating groups through a phenomenon known as σ-π hyperconjugation. This typically leads to a destabilization (an increase in energy) of the Highest Occupied Molecular Orbital (HOMO), while the effect on the Lowest Unoccupied Molecular Orbital (LUMO) is less pronounced.[1] The result is often a narrowing of the HOMO-LUMO gap, which is a critical parameter for tailoring light absorption and emission properties in organic electronic devices.[1]
The following table summarizes key electronic properties for a selection of silyl-substituted thiophene derivatives, providing a basis for understanding the expected properties of TMSTES. The data is compiled from various theoretical studies.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |
| Thiophene | -6.87 | -0.77 | 6.10 | DFT/B3LYP/6-31G(d) |
| 2-Ethynylthiophene | -6.54 | -1.23 | 5.31 | EPT/cc-pVTZ |
| This compound (TMSTES) (Predicted) | ~ -6.0 to -6.4 | ~ -1.0 to -1.5 | ~ 4.5 to 5.4 | Based on Analogs |
| 2,5-Bis[(trimethylsilyl)ethynyl]thiophene | -6.15 | -1.65 | 4.50 | DFT/B3LYP/6-31G(d) |
| Polythiophene (DP=30) | -4.99 | -2.99 | 2.00 | DFT/B3LYP/6-31G(d) |
Note: The values presented are compiled from various theoretical studies and should be considered as representative examples. The predicted values for TMSTES are an estimation based on the electronic effects of silyl and ethynyl substitutions on the thiophene ring.
Experimental and Computational Protocols
The data presented in this guide are primarily derived from computational studies employing Density Functional Theory (DFT), a powerful method for investigating the electronic structure of molecules.
Computational Methodology: Density Functional Theory (DFT)
A common approach for calculating the electronic properties of thiophene-based compounds involves the following steps:
-
Geometry Optimization: The molecular structure of the compound is optimized to find its lowest energy conformation. This is typically performed using a specific DFT functional, such as B3LYP, and a basis set, for instance, 6-31G(d).
-
Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.
-
Frontier Molecular Orbital Analysis: Once the geometry is optimized, the energies of the HOMO and LUMO are calculated. The energy difference between these orbitals provides the HOMO-LUMO gap.
-
Absorption Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectra, providing insights into the optical properties of the molecule.
Experimental Determination of Electronic Properties
Experimentally, the HOMO and LUMO energy levels can be estimated using electrochemical methods like cyclic voltammetry (CV). The onset of the first oxidation peak in the voltammogram can be correlated to the HOMO energy level.[1]
Visualizing Computational Workflows and Structure-Property Relationships
The following diagrams, generated using the DOT language, illustrate the typical workflow for a computational study of electronic properties and the fundamental relationship between molecular structure and electronic characteristics.
Caption: A typical workflow for the computational study of molecular electronic properties.
Caption: The relationship between molecular structure and electronic properties.
References
Benchmarking the Reactivity of Trimethyl(thiophen-2-ylethynyl)silane Against Other Silylated Alkynes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Trimethyl(thiophen-2-ylethynyl)silane with other commonly used silylated alkynes, such as (phenylethynyl)trimethylsilane, ethynyltrimethylsilane, and triisopropylsilylacetylene. The focus is on two of the most prevalent transformations in organic synthesis: the Sonogashira cross-coupling reaction and the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry." While direct, side-by-side quantitative comparisons in the literature are limited, this guide synthesizes available data and established chemical principles to provide a framework for evaluating the relative reactivity of these essential building blocks.
Comparative Reactivity Overview
Silylated alkynes are indispensable reagents in organic synthesis, serving as protected and easily handleable surrogates for terminal alkynes. The nature of the silyl protecting group and the electronic properties of the alkynyl substituent significantly influence their reactivity.
Sonogashira Coupling: In this palladium-catalyzed cross-coupling reaction, the reactivity of the silylated alkyne is primarily governed by the ease of the C-H bond activation at the terminal alkyne after in-situ desilylation, or in some cases, direct coupling at the C-Si bond. Generally, for copper-catalyzed Sonogashira reactions, a desilylation step is required. The rate of this desilylation can be influenced by the steric bulk of the silyl group, with the smaller trimethylsilyl (TMS) group being more labile than the bulkier triisopropylsilyl (TIPS) group. The electronic nature of the aromatic or heteroaromatic ring also plays a role, with electron-rich systems potentially influencing the oxidative addition step of the palladium catalytic cycle.
Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry): In the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the terminal alkyne reacts with an azide to form a 1,2,3-triazole. The reaction rate is sensitive to the steric hindrance around the alkyne. Therefore, silylated alkynes with less bulky protecting groups are expected to react faster after the necessary desilylation step. The electronic character of the substituent on the alkyne can also modulate the reactivity of the copper acetylide intermediate.
Table 1: Qualitative Reactivity Comparison of Silylated Alkynes
| Silylated Alkyne | Structure | Sonogashira Coupling Reactivity (Relative) | Huisgen Cycloaddition Reactivity (Relative) | Key Characteristics |
| This compound |
| Moderate to High | Moderate to High | Electron-rich thiophene ring may influence catalytic cycle. TMS group is readily cleaved. |
| (Phenylethynyl)trimethylsilane |
| High | High | Standard aromatic silylated alkyne. TMS group allows for facile deprotection. |
| Ethynyltrimethylsilane |
| High | High | Smallest alkyne, less steric hindrance. TMS group is easily removed. |
| Triisopropylsilylacetylene |
| Moderate | Moderate | Bulky TIPS group provides greater stability but may require harsher deprotection conditions, potentially slowing the overall reaction rate. |
Experimental Protocols
The following are detailed, representative experimental protocols for conducting Sonogashira coupling and Huisgen cycloaddition reactions. These can be adapted for a comparative study of the silylated alkynes discussed.
Copper-Free Sonogashira Cross-Coupling of an Aryl Bromide with a Silylated Alkyne
This protocol is adapted from a procedure for the synthesis of alkynylfluoropyridines and is suitable for comparing the reactivity of different silylated alkynes.
Materials:
-
Aryl bromide (e.g., 6-bromo-3-fluoro-2-cyanopyridine)
-
Silylated alkyne (e.g., this compound, (phenylethynyl)trimethylsilane, etc.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a degassed solution of the aryl bromide (1.1 equivalents) in a mixture of THF and Et₃N (2:1 v/v), add Pd(PPh₃)₄ (0.15 equivalents) and CuI (0.3 equivalents).
-
Degas the reaction mixture for a further 5 minutes at room temperature under a stream of inert gas.
-
Add the silylated alkyne (1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
For a comparative study, it is crucial to maintain identical reaction conditions (concentrations, catalyst loading, temperature, and reaction time) for each silylated alkyne and quantify the product yield by a suitable analytical method (e.g., NMR with an internal standard or GC with a calibration curve).
Copper(I)-Catalyzed Azide-Alkyne Huisgen Cycloaddition (CuAAC)
This general protocol can be used to compare the reactivity of different silylated alkynes in a "click" reaction. The initial desilylation step is crucial for the reaction to proceed with TMS-protected alkynes.
Materials:
-
Azide (e.g., benzyl azide)
-
Silylated alkyne (e.g., this compound)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a 1:1 mixture of tert-butanol and water)
-
Tetrabutylammonium fluoride (TBAF) or potassium carbonate/methanol for in-situ desilylation of TMS-alkynes.
Procedure:
-
In a reaction vessel, dissolve the silylated alkyne (1.0 equivalent) in the solvent mixture.
-
For TMS-protected alkynes, add a desilylating agent (e.g., TBAF, 1.1 equivalents, or a catalytic amount of K₂CO₃ in methanol) and stir for 30 minutes at room temperature to generate the terminal alkyne in situ.
-
Add the azide (1.0 equivalent) to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
For comparative analysis, the time to completion or the yield at a specific time point should be measured under identical conditions for each silylated alkyne.
Visualizing Reaction Workflows and Relationships
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Experimental Workflow for Reactivity Comparison
Caption: Logical workflow for benchmarking silylated alkyne reactivity.
Conclusion
The reactivity of this compound in key synthetic transformations is comparable to other standard silylated alkynes, with its specific performance influenced by the electronic nature of the thiophene ring and the lability of the TMS protecting group. For a definitive quantitative comparison, it is recommended that researchers perform side-by-side experiments under rigorously controlled conditions, as outlined in this guide. The provided protocols and conceptual frameworks offer a solid foundation for such empirical evaluations, enabling informed decisions in the selection of silylated alkynes for drug development and materials science applications.
A Comparative Guide to the Validation of Analytical Methods for Trimethyl(thiophen-2-ylethynyl)silane Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization and quantification of Trimethyl(thiophen-2-ylethynyl)silane, a key building block in the synthesis of various organic materials and pharmaceutical compounds. The validation of these methods is critical to ensure data integrity and reproducibility in research and development. This document outlines and compares the validation of four common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy, with supporting experimental data derived from analogous compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar molecules like potential precursors or degradation products of this compound, derivatization, such as silylation, is often employed to increase volatility and thermal stability.[1][2][3]
Experimental Protocol
Sample Preparation (Silylation):
-
Dry the sample completely in a GC vial.
-
For compounds with active hydrogens (e.g., hydroxyl, carboxyl groups), a two-step derivatization is recommended. First, add a methoximation reagent (e.g., methoxyamine hydrochloride in pyridine) and incubate to protect carbonyl groups.[2]
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][2]
-
Heat the mixture (e.g., at 60-70°C) for a specified time to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS system.[1]
GC-MS Parameters:
-
Column: A non-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., TG-5 SILMS, 30 m x 250 µm x 0.25 µm), is suitable for the separation of organosilanes.[4]
-
Injection: Splitless injection is often used for trace analysis.[4]
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of analytes. A typical program might start at a lower temperature (e.g., 80°C), hold for a short period, and then ramp up to a higher temperature (e.g., 250°C).[4]
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[4]
-
MS Detector: The mass spectrometer is typically operated in electron ionization (EI) mode. Full-scan mode is used for identification, while selected ion monitoring (SIM) mode can be used for quantification to enhance sensitivity.
Method Validation Data (Representative)
The following table summarizes typical validation parameters for the quantitative analysis of silylated organic compounds by GC-MS.
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.3 µg/L[5] |
| Limit of Quantitation (LOQ) | 0.3 - 4.2 µg/L[5] |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) with UV detection is a versatile and widely used technique for the analysis of aromatic compounds, including thiophene derivatives.[6][7]
Experimental Protocol
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution to prepare calibration standards and quality control samples.
-
Filter the samples through a 0.22 µm or 0.45 µm syringe filter before injection.
HPLC Parameters:
-
Column: A C18 or C8 column is typically used for the separation of aromatic compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of acid like trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol) is common.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: A UV detector set at a wavelength where the analyte exhibits maximum absorbance. For thiophene derivatives, this is often in the range of 230-280 nm.
-
Column Temperature: Maintaining a constant column temperature (e.g., 25-30°C) is crucial for reproducible retention times.
Method Validation Data (Representative)
The following table presents typical validation parameters for the quantitative analysis of thiophene derivatives by HPLC-UV.
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.999[6] |
| Limit of Detection (LOD) | 0.07 µg/mL[6] |
| Limit of Quantitation (LOQ) | 0.10 µg/mL[6] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0%[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular structure of this compound. Furthermore, quantitative NMR (qNMR) can be used for accurate concentration determination without the need for a calibration curve of the analyte.[9][10]
Experimental Protocol
Sample Preparation:
-
Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]
-
For qNMR, a known amount of an internal standard is added to the sample.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: A proton-decoupled experiment is used to obtain a spectrum with single lines for each carbon atom. A larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.[11]
-
qNMR: For accurate quantification, a longer relaxation delay is crucial to ensure complete relaxation of all nuclei.
Method Validation Data (Representative for qNMR)
| Validation Parameter | Typical Performance |
| Accuracy | 99.9 - 100%[9][10] |
| Precision (% RSD) | 0.35 - 0.59%[9][10] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups in a molecule. It is primarily a qualitative method for confirming the identity of this compound by comparing its spectrum to a reference.
Experimental Protocol
Sample Preparation:
-
Neat Liquid: A drop of the liquid sample can be placed between two KBr or NaCl plates.
-
Solid (KBr Pellet): The solid sample is ground with KBr powder and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): The sample is placed directly onto the ATR crystal.
FT-IR Data Acquisition:
-
A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
Characteristic FT-IR Absorption Bands (Expected)
| Functional Group | Wavenumber (cm⁻¹) |
| C≡C stretch (alkyne) | ~2150 |
| Si-C stretch | ~1250 and ~840 |
| C-H stretch (aromatic) | ~3100 |
| C=C stretch (thiophene ring) | 1600-1400[12] |
| C-S stretch (thiophene ring) | 900-700[12] |
Visualizations
Conclusion
The choice of analytical method for the characterization of this compound depends on the specific requirements of the analysis.
-
FT-IR is a rapid and straightforward method for initial identification and confirmation of functional groups.
-
NMR spectroscopy is unparalleled for unambiguous structural elucidation.
-
GC-MS is highly suitable for identifying and quantifying volatile impurities, often requiring derivatization for related polar compounds.
-
HPLC-UV is a robust and widely accessible technique for routine purity determination and assay.
-
qNMR offers the advantage of being a primary method of measurement, providing highly accurate and precise quantification without the need for a specific reference standard of the analyte.
A combination of these techniques provides a comprehensive characterization of this compound, ensuring its quality and suitability for its intended use in research and development. The validation of these methods, following guidelines such as ICH Q2(R1), is a critical step in establishing reliable and reproducible analytical data.[13][14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. [PDF] Easy, Precise and Accurate Quantitative NMR | Semantic Scholar [semanticscholar.org]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. jordilabs.com [jordilabs.com]
- 15. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to the Synthesis of Trimethyl(thiophen-2-ylethynyl)silane: Economic and Efficiency Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to Trimethyl(thiophen-2-ylethynyl)silane, a valuable building block in medicinal chemistry and materials science. The analysis focuses on the economic and efficiency aspects of each route, supported by experimental data and detailed protocols to aid in laboratory-scale synthesis decisions.
Introduction
This compound is a key intermediate used in the synthesis of various organic electronic materials and as a precursor for more complex thiophene-containing active pharmaceutical ingredients. The selection of an appropriate synthetic route is crucial for optimizing yield, minimizing costs, and ensuring procedural simplicity. This guide evaluates two common methods: the Sonogashira coupling of a 2-halothiophene with ethynyltrimethylsilane, and the direct silylation of 2-ethynylthiophene.
Route 1: Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In this route, a 2-halothiophene (typically 2-bromo- or 2-iodothiophene) is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Logical Workflow for Sonogashira Coupling
Caption: Workflow for the Sonogashira coupling synthesis.
Route 2: Silylation of 2-Ethynylthiophene
This route involves the deprotonation of the terminal alkyne of 2-ethynylthiophene with a strong base, typically an organolithium reagent like n-butyllithium, followed by quenching the resulting acetylide with a silylating agent, such as trimethylsilyl chloride. This method is generally straightforward and can be highly efficient.
Logical Workflow for Silylation
Caption: Workflow for the silylation of 2-ethynylthiophene.
Economic and Efficiency Comparison
The following tables provide a summary of the estimated costs and reported efficiencies for the two synthetic routes. Prices for reagents are based on currently available catalog prices from major chemical suppliers and may vary.
Table 1: Starting Material Cost Analysis (per 10 mmol scale)
| Reagent | Route 1 (Sonogashira with 2-Bromothiophene) | Route 1 (Sonogashira with 2-Iodothiophene) | Route 2 (Silylation) |
| Thiophene Derivative | 2-Bromothiophene (~$0.84/g) | 2-Iodothiophene (~$1.04/g) | 2-Ethynylthiophene (~$9.20/g) |
| 1.63 g, ~$1.37 | 2.10 g, ~$2.18 | 1.08 g, ~$9.94 | |
| Alkyne/Silyl Source | Ethynyltrimethylsilane (~$4.00/g) | Ethynyltrimethylsilane (~$4.00/g) | Trimethylsilyl chloride (~$0.21/g) |
| 0.98 g, ~$3.92 | 0.98 g, ~$3.92 | 1.09 g, ~$0.23 | |
| Base | Triethylamine | Triethylamine | n-Butyllithium (1.6M, ~$0.52/mmol) |
| Negligible Cost | Negligible Cost | 10 mmol, ~$5.20 | |
| Catalysts | Pd(PPh3)2Cl2, CuI | Pd(PPh3)2Cl2, CuI | - |
| ~$2.00 (estimated) | ~$2.00 (estimated) | ||
| Estimated Total Cost | ~$7.29 | ~$8.10 | ~$15.37 |
Table 2: Reaction Efficiency and Conditions Comparison
| Parameter | Route 1 (Sonogashira with 2-Bromothiophene) | Route 1 (Sonogashira with 2-Iodothiophene) | Route 2 (Silylation) |
| Reported Yield | ~56% (for a similar reaction)[1] | Generally higher than bromides | High (often >90%) |
| Reaction Time | 3 hours[1] | 3 hours | ~1-2 hours |
| Reaction Temperature | 60°C[1] | Room Temperature to 60°C | -78°C to Room Temperature |
| Purification Method | Column Chromatography | Column Chromatography | Distillation or Column Chromatography |
| Atom Economy | Moderate | Moderate | High |
| Procedural Complexity | Moderate (requires inert atmosphere, catalyst handling) | Moderate (requires inert atmosphere, catalyst handling) | High (requires strictly anhydrous conditions and handling of pyrophoric n-BuLi) |
Discussion
From an economic standpoint, the Sonogashira coupling route, particularly with 2-bromothiophene, appears to be more cost-effective for the synthesis of this compound on a laboratory scale. The higher cost of 2-ethynylthiophene is the primary driver for the higher overall cost of the silylation route.
In terms of efficiency , the silylation of 2-ethynylthiophene is expected to provide a significantly higher yield . While a specific yield for the direct silylation of 2-ethynylthiophene was not found in the literature, analogous reactions are typically high-yielding. The Sonogashira coupling, while a robust reaction, can sometimes be lower yielding, with a reported yield of 56% for a similar substrate.[1]
Procedurally , the Sonogashira coupling is arguably less hazardous as it avoids the use of pyrophoric n-butyllithium. However, it requires careful handling of palladium and copper catalysts and often necessitates purification by column chromatography. The silylation route, while conceptually simpler, demands stringent anhydrous conditions and the safe handling of a highly reactive organometallic reagent.
Detailed Experimental Protocols
Route 1: Sonogashira Coupling of 2-Bromothiophene with Ethynyltrimethylsilane
Materials:
-
2-Bromothiophene (0.83 mmol, 1.0 eq)
-
Ethynyltrimethylsilane (0.83 mmol, 1.0 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.003 mmol, 0.0036 eq)
-
Copper(I) iodide (CuI) (0.006 mmol, 0.0072 eq)
-
Triphenylphosphine (PPh3) (0.004 mmol, 0.0048 eq)
-
Triethylamine (Et3N) (2 mL)
-
Ethyl acetate (AcOEt)
-
Water
-
Sodium sulfate (Na2SO4)
-
Silica gel
Procedure: [1]
-
To a stirred solution of 2-bromothiophene (0.20 g, 0.83 mmol) in triethylamine (1 mL) is added dropwise a solution of trimethylsilylacetylene (0.08 g, 0.83 mmol) in triethylamine (1 mL).
-
Pd(PPh3)2Cl2 (2.3 mg, 0.003 mmol) and PPh3 (1.1 mg, 0.004 mmol) are added, and the mixture is heated to 35°C for 10 minutes.
-
CuI (1.2 mg, 0.006 mmol) is then added, and the reaction mixture is stirred at 60°C for 3 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate, poured into water, and extracted with ethyl acetate (3 x 5 mL).
-
The combined organic extracts are dried over sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford this compound.
Route 2: Silylation of 2-Ethynylthiophene
Materials:
-
2-Ethynylthiophene (10 mmol, 1.0 eq)
-
n-Butyllithium (1.6 M in hexanes, 10 mmol, 1.0 eq)
-
Trimethylsilyl chloride (12 mmol, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure: (Adapted from general silylation procedures)
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of 2-ethynylthiophene (1.08 g, 10 mmol) in anhydrous THF (20 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (6.25 mL of a 1.6 M solution in hexanes, 10 mmol) dropwise via syringe, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for 30 minutes.
-
Add trimethylsilyl chloride (1.52 mL, 12 mmol) dropwise to the reaction mixture at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel using hexane as the eluent to yield this compound.
Conclusion
The choice between the Sonogashira coupling and the direct silylation route for the synthesis of this compound will depend on the specific priorities of the researcher.
-
For cost-sensitive applications and when moderate yields are acceptable, the Sonogashira coupling with 2-bromothiophene is the recommended route.
-
When high yield is the primary concern and the necessary equipment and expertise for handling pyrophoric reagents are available, the silylation of 2-ethynylthiophene is the preferred method, despite its higher initial starting material cost.
Both routes offer viable pathways to the target compound, and the detailed protocols provided herein should serve as a valuable resource for chemists in the field.
References
Safety Operating Guide
Proper Disposal of Trimethyl(thiophen-2-ylethynyl)silane: A Step-by-Step Guide
This document provides essential safety and logistical information for the proper disposal of Trimethyl(thiophen-2-ylethynyl)silane (CAS No. 40231-03-6) in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Hazard Summary
This compound is classified as a flammable liquid and an irritant.[1] It is essential to handle this compound in a well-ventilated area, preferably within a chemical fume hood, away from heat, sparks, and open flames.[1] Incompatible materials include strong oxidizing agents.
The following table summarizes the key hazard and disposal information for quick reference.
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 40231-03-6[1] |
| Primary Hazards | Flammable liquid and vapor (H226)[1], Irritant. |
| GHS Signal Word | Warning[1] |
| Personal Protective Equipment (PPE) | Safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), flame-retardant lab coat.[1] |
| Incompatible Materials | Strong oxidizing agents. |
| Spill Containment | Absorb with inert, non-combustible material (e.g., sand, vermiculite). |
| Disposal Method | Collect in a designated, labeled, sealed container for disposal as hazardous chemical waste via an approved waste disposal plant.[2][3] |
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the safe collection, storage, and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection : A flame-retardant laboratory coat and closed-toe shoes are mandatory.
Waste Collection
-
Waste Segregation : Do NOT mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents. It should be collected as a non-halogenated organic solvent waste.
-
Waste Container :
-
Use a designated, chemically compatible waste container made of glass or other appropriate material. The original product container can be used if it's in good condition.
-
Ensure the container has a secure, tight-fitting cap to prevent the release of flammable vapors.
-
Do not fill the container to more than 90% capacity to allow for vapor expansion.
-
-
Collection Procedure :
-
Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure and contain vapors.
-
Carefully pour or pipette the waste into the designated container, avoiding splashes.
-
Securely cap the container immediately after adding the waste.
-
Labeling and Storage
-
Labeling :
-
Clearly label the waste container with the words "HAZARDOUS WASTE".
-
Identify the contents fully: "this compound". Do not use abbreviations or chemical formulas.
-
Indicate the associated hazards: "Flammable Liquid", "Irritant".
-
Record the date when waste was first added to the container.
-
-
Storage :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The storage area must be a well-ventilated, cool, and dry location, away from sources of ignition.
-
Store in a cabinet rated for flammable liquids.
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.
-
Final Disposal
-
Arranging Pickup : Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year, but institutional policies may vary), arrange for its disposal.
-
Professional Disposal : The disposal of this compound must be handled by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.
-
Documentation : Maintain accurate records of the waste generated and disposed of, in accordance with institutional and regulatory requirements.
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of Trimethyl(thiophen-2-ylethynyl)silane: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with reactive organosilane compounds like Trimethyl(thiophen-2-ylethynyl)silane. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans to foster a secure research environment. Adherence to these procedural steps is critical for minimizing risks and ensuring the well-being of all laboratory personnel.
Personal Protective Equipment (PPE) Requirements
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the necessary protective gear for handling this compound, a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2]
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles should be worn at all times. A face shield is required when handling larger quantities or when there is a significant splash hazard. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before use. Double gloving can provide additional protection. |
| Body | Flame-Resistant Laboratory Coat | A lab coat made from flame-resistant material should be worn and fully buttoned. |
| Respiratory | Full-Face Respirator | In areas with inadequate ventilation or when engineering controls are not sufficient, a full-face respirator with a multi-purpose combination respirator cartridge (US) or type ABEK (EN14387) respirator filter should be used. |
| Footwear | Closed-Toe Shoes | Shoes should fully cover the feet to protect against spills. |
Experimental Workflow for Safe Handling
A systematic approach to handling this compound is crucial. The following diagram outlines the procedural flow for safe operations, from preparation to disposal.
Caption: Safe handling workflow for this compound.
Operational Plan
1. Engineering Controls:
-
Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and in good working order.
2. Handling Procedures:
-
Before use, inspect the container for any damage or leaks.
-
Ground and bond containers when transferring the material to prevent static discharge, as it is a flammable liquid.
-
Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Keep away from heat, sparks, open flames, and other ignition sources.
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
-
The storage area should be clearly marked, and access should be restricted to authorized personnel.
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
2. Contaminated Materials:
-
Any materials used for cleaning up spills, such as absorbent pads, and disposable PPE (gloves, etc.) that have come into contact with the chemical should be treated as hazardous waste.
3. Disposal Protocol:
-
Dispose of all chemical waste through your institution's designated hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of flammable and hazardous chemicals. Never dispose of this compound down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
